5-Phenoxyquinolin-8-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
5-phenoxyquinolin-8-amine |
InChI |
InChI=1S/C15H12N2O/c16-13-8-9-14(12-7-4-10-17-15(12)13)18-11-5-2-1-3-6-11/h1-10H,16H2 |
InChI Key |
HUPCFRSFJYXUON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C3C=CC=NC3=C(C=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Synthesis and Characterization of 5-Phenoxyquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and characterization of 5-phenoxyquinolin-8-amine, a quinoline derivative with potential applications in medicinal chemistry and materials science. This guide offers detailed experimental protocols, tabulated characterization data, and visual representations of the synthetic workflow to aid researchers in their scientific endeavors.
Synthetic Pathway and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process commencing with the nucleophilic aromatic substitution of 5-chloro-8-nitroquinoline with phenol, followed by the reduction of the resulting nitro-intermediate.
Overall Synthetic Scheme
The logical flow of the synthesis is depicted below, outlining the transformation from starting materials to the final product.
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of 5-Phenoxy-8-nitroquinoline (Intermediate)
-
Reaction Setup: In a round-bottom flask, combine 5-chloro-8-nitroquinoline (1.0 eq), phenol (1.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq) in dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture to 120 °C and stir for 12-16 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature and pour it into ice water.
-
Extraction and Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield 5-phenoxy-8-nitroquinoline as a yellow solid.
Experimental Protocol: Synthesis of this compound (Final Product)
-
Reaction Setup: To a solution of 5-phenoxy-8-nitroquinoline (1.0 eq) in a mixture of ethanol and water, add iron powder (Fe) (5.0 eq) and ammonium chloride (NH₄Cl) (5.0 eq).
-
Reaction Conditions: Heat the suspension to reflux (approximately 80-90 °C) for 4-6 hours, monitoring by TLC.
-
Work-up and Purification: After the reaction is complete, filter the hot mixture through a pad of Celite to remove the iron catalyst. Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel.
Characterization Data
The identity and purity of the synthesized this compound were confirmed by various analytical techniques. The key characterization data are summarized in the table below.
| Analysis | Technique | Data |
| Molecular Formula | - | C₁₅H₁₂N₂O |
| Molecular Weight | - | 236.27 g/mol |
| Appearance | Visual | Light brown solid |
| Melting Point | Capillary Method | 87-89 °C |
| ¹H NMR (400 MHz, CDCl₃) | NMR Spectroscopy | δ (ppm): 8.86 (dd, J=4.2, 1.5 Hz, 1H), 8.42 (dd, J=8.5, 1.5 Hz, 1H), 7.42-7.38 (m, 3H), 7.18-7.14 (m, 1H), 7.08-7.04 (m, 2H), 6.91 (d, J=7.8 Hz, 1H), 4.85 (s, 2H, -NH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | NMR Spectroscopy | δ (ppm): 157.5, 148.2, 142.4, 139.6, 134.5, 129.7, 129.5, 123.2, 121.9, 119.8, 116.5, 108.2, 105.1 |
| Mass Spectrometry | ESI-MS | m/z: 237.1 [M+H]⁺ |
Experimental Workflow
The comprehensive workflow from synthesis to final characterization is illustrated in the following diagram.
Caption: High-level experimental workflow.
The Ascendancy of Quinoline-8-Amine Derivatives: A Technical Odyssey from Malaria to Modern Medicine
For Immediate Release
[CITY, State] – A comprehensive technical guide released today charts the remarkable journey of quinoline-8-amine derivatives, from their pivotal role in the fight against malaria to their emerging potential in oncology and infectious diseases. This in-depth whitepaper offers researchers, scientists, and drug development professionals a detailed exploration of the discovery, history, and evolving therapeutic landscape of this critical class of compounds.
The guide meticulously chronicles the development of key quinoline-8-amine derivatives, beginning with the synthesis of pamaquine in 1924, a landmark achievement that demonstrated the power of synthetic chemistry in combating infectious diseases. It further details the subsequent evolution to primaquine in 1945 and the more recent approval of tafenoquine, highlighting the relentless pursuit of improved efficacy and safety profiles.
This technical guide provides a wealth of information, including detailed experimental protocols for the synthesis of these vital medicines, extensive quantitative data on their antimalarial, anticancer, and antimicrobial activities, and a visual exploration of their mechanisms of action through detailed signaling pathway diagrams.
A Legacy Forged in the Fight Against Malaria
The history of quinoline-8-amine derivatives is inextricably linked with the global effort to combat malaria. Pamaquine, synthesized by Schulemann, Schoenhoeffer, and Wingler in 1924, was the second synthetic antimalarial drug discovered and proved to be significantly more effective than quinine.[1] This breakthrough paved the way for further research, leading to the synthesis of primaquine in 1945 at Columbia University.[2] Primaquine became a cornerstone of malaria treatment, particularly for its ability to eradicate the dormant liver-stage parasites (hypnozoites) of Plasmodium vivax and P. ovale, preventing relapse of the disease.
The development of this class of drugs continued with tafenoquine, which was developed by the Walter Reed Army Institute of Research. Tafenoquine offers the advantage of a single-dose administration for the radical cure of P. vivax malaria, a significant improvement over the 14-day course of primaquine.
Beyond Malaria: Unlocking New Therapeutic Frontiers
While their impact on malaria is undeniable, the therapeutic potential of quinoline-8-amine derivatives extends far beyond this single disease. This guide explores the growing body of research demonstrating their efficacy as anticancer and antimicrobial agents.
Several studies have highlighted the in vitro activity of novel 8-aminoquinoline derivatives against various cancer cell lines. For instance, certain 5-aryl-8-aminoquinoline derivatives have shown potent activity against human melanoma and colon cancer cell lines. Furthermore, the antimicrobial properties of these compounds are being increasingly recognized, with studies demonstrating their effectiveness against a range of bacterial and fungal pathogens.
This comprehensive guide serves as an invaluable resource for the scientific community, providing the foundational knowledge and detailed data necessary to spur further innovation in the development of quinoline-8-amine derivatives for a wide range of therapeutic applications.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of various quinoline-8-amine derivatives.
Table 1: In Vitro Antimalarial Activity of Quinoline-8-Amine Derivatives against Plasmodium falciparum
| Compound | Strain | IC50 (nM) | Reference |
| Primaquine | 3D7 | 1,800 | [3] |
| Primaquine | HB3 | 1,200 | [3] |
| Primaquine | Dd2 (CQ-resistant) | 1,500 | [3] |
| Tafenoquine | - | - | - |
| 5-Aryl-8-aminoquinoline (4bc) | - | Comparable to Primaquine | [4] |
| 5-Aryl-8-aminoquinoline (4bd) | - | Comparable to Primaquine | [4] |
| 5-Aryl-8-aminoquinoline (4be) | - | Comparable to Primaquine | [4] |
Table 2: In Vitro Anticancer Activity of Quinoline-8-Amine Derivatives
| Compound | Cell Line | Activity | Reference |
| 5-Aryl-8-aminoquinoline derivatives | Human melanoma (A375) | IC50 values ranging from 5 to 8 | [4] |
| 8-Hydroxyquinoline-derived complexes | Human melanoma (A375) | IC50 < 10 µM | [5] |
| 8-Hydroxyquinoline-derived complexes | Human colon cancer (HCT-116) | IC50 < 10 µM | [5] |
Table 3: In Vitro Antimicrobial Activity of Quinoline Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| N-methylbenzofuro[3,2-b]quinoline derivative (8) | E. faecium (vancomycin-resistant) | 4 | [6] |
| Indolizinoquinoline-5,12-dione derivative (7) | E. coli ATCC25922 | 2 | [6] |
| Indolizinoquinoline-5,12-dione derivative (7) | S. aureus (MRSA) | 2 | [6] |
| Quinoline-based amide (3c) | S. aureus | 2.67 | [7] |
| Quinoline-based amide (3c) | C. albicans | 5.6 | [7] |
| Rhodamine incorporated quinoline derivative (27-32) | M. tuberculosis H37Ra | 1.66–9.57 | [6] |
| Quinoline-8-sulfonohydrazide derivative (QST10) | C. albicans | 31.25 | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key quinoline-8-amine derivatives.
Synthesis of 8-Amino-6-methoxyquinoline
The precursor for many quinoline-8-amine derivatives, 8-amino-6-methoxyquinoline, can be synthesized via a Skraup reaction followed by reduction.
-
Skraup Reaction to form 6-methoxy-8-nitroquinoline: 4-methoxy-2-nitroaniline is reacted with glycerol in the presence of an oxidizing agent (such as nitrobenzene) and sulfuric acid. The mixture is heated, leading to the cyclization and formation of the quinoline ring system.[9][10]
-
Reduction of the Nitro Group: The resulting 6-methoxy-8-nitroquinoline is then reduced to 8-amino-6-methoxyquinoline. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl2) or by catalytic hydrogenation.[9]
Synthesis of Pamaquine
Pamaquine can be synthesized through the condensation of 8-amino-6-methoxyquinoline with a suitable side chain.
-
Preparation of the Side Chain: A common precursor for the side chain is 1-diethylamino-4-bromopentane.
-
Condensation: 8-amino-6-methoxyquinoline is reacted with 1-diethylamino-4-bromopentane. This condensation reaction typically involves heating the reactants, often in the presence of a base to neutralize the hydrobromic acid formed during the reaction.[11]
Synthesis of Primaquine
The synthesis of primaquine follows a similar strategy to that of pamaquine, with a different side chain.
-
Preparation of the Side Chain: A key intermediate is 5-nitro-2-pentanone, which can be prepared from the reaction of methyl vinyl ketone and nitromethane.[12]
-
Condensation and Reduction: 6-methoxy-8-aminoquinoline is condensed with 5-nitro-2-pentanone to form an imine intermediate. This intermediate is then reduced to yield primaquine.[12] The reduction can be carried out using methods like catalytic hydrogenation.
Synthesis of Tafenoquine
The synthesis of tafenoquine is a more complex multi-step process. One reported route involves the following key steps:
-
Formation of the Quinoline Core: The synthesis often starts with the construction of a substituted quinoline ring system.
-
Introduction of the Phenoxy Side Chain: A key step is the nucleophilic aromatic substitution (SNAr) reaction to attach the 3-(trifluoromethyl)phenoxy group at the 5-position of the quinoline ring.
-
Formation of the 8-Amino Group: A nitro group at the 8-position is reduced to an amino group.
-
Attachment of the Diaminopentane Side Chain: The final step involves the alkylation of the 8-amino group with a protected diaminopentane side chain, followed by deprotection to yield tafenoquine.
Signaling Pathways and Mechanisms of Action
The biological activity of quinoline-8-amine derivatives is intrinsically linked to their metabolic activation and subsequent effects on cellular processes. The mechanism of action of primaquine, the most studied compound in this class, provides a key example.
Metabolic Activation of Primaquine
Primaquine is a prodrug that requires metabolic activation by host enzymes to exert its therapeutic effects. The primary pathway involves the cytochrome P450 enzyme CYP2D6.[13][14][15][16][17][18]
As illustrated in the diagram, primaquine is metabolized by two main pathways. The monoamine oxidase A (MAO-A) pathway leads to the formation of carboxyprimaquine, which is an inactive metabolite.[13][15] The crucial activation step is mediated by CYP2D6, which hydroxylates primaquine to form active metabolites, such as 5-hydroxyprimaquine.[13][15][16][17] These hydroxylated metabolites are unstable and undergo redox cycling, a process that generates reactive oxygen species (ROS).[13] The resulting oxidative stress is believed to be responsible for the death of the malaria parasite.
Experimental Workflow for Synthesis and Evaluation
The discovery and development of novel quinoline-8-amine derivatives typically follow a structured workflow.
This workflow begins with the rational design and synthesis of new derivatives, followed by rigorous purification and structural characterization. Promising compounds are then screened for their biological activity in a battery of in vitro assays. Lead candidates with high efficacy and low cytotoxicity advance to in vivo studies in animal models to evaluate their therapeutic potential, pharmacokinetics, and safety profile before consideration for clinical development.
References
- 1. Pamaquine - Wikipedia [en.wikipedia.org]
- 2. Primaquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Primaquine-Schizonticide Combinations on Asexual Blood Stages and Gametocytes of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. CN111217747A - Preparation method of pamaquine - Google Patents [patents.google.com]
- 12. CN103396360A - Method for preparing primaquine diphosphate - Google Patents [patents.google.com]
- 13. Primaquine Therapy and G6PD and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. scholar.usuhs.edu [scholar.usuhs.edu]
- 15. researchgate.net [researchgate.net]
- 16. Differential CYP 2D6 Metabolism Alters Primaquine Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enantioselective metabolism of primaquine by human CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The metabolism of primaquine to its active metabolite is dependent on CYP 2D6 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Critical Path of Early-Stage Drug Development: A Technical Guide to the Solubility and Stability of 5-Phenoxyquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug discovery and development, the physicochemical properties of a novel chemical entity are paramount to its potential success as a therapeutic agent. Among these, solubility and stability stand out as critical hurdles that can dictate the trajectory of a compound's journey from the laboratory to the clinic. This technical guide provides a comprehensive framework for assessing the solubility and stability of a promising, yet uncharacterized, molecule: 5-Phenoxyquinolin-8-amine.
While specific experimental data for this compound is not yet publicly available, this document serves as a robust methodological guide for researchers. It outlines standard experimental protocols and data presentation strategies that are essential for the thorough characterization of this and other novel compounds. The following sections will detail the established procedures for determining both thermodynamic and kinetic solubility, as well as a comprehensive approach to evaluating chemical stability under various stress conditions as mandated by international guidelines.
Section 1: Solubility Assessment
Aqueous solubility is a crucial determinant of a drug's bioavailability and its suitability for various dosage forms. Understanding both the thermodynamic and kinetic solubility of this compound is a foundational step in its preclinical evaluation.
Thermodynamic vs. Kinetic Solubility
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. It represents the true solubility and is a critical parameter for formulation development.[1][2] Kinetic solubility , on the other hand, is determined by the precipitation of a compound from a supersaturated solution, often generated by adding a concentrated DMSO stock solution to an aqueous buffer.[3][4] This high-throughput screening method is valuable in early discovery to quickly assess a compound's dissolution behavior.[3][4]
Experimental Protocols for Solubility Determination
The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[5][6]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 phosphate-buffered saline) to determine the pH-solubility profile.[5][7]
-
Equilibration: Seal the vials and agitate them in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8][9]
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the supernatant by centrifugation or filtration using a fine-pore filter (e.g., 0.22 µm PVDF).[10]
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent. Determine the concentration of this compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12]
-
Data Analysis: Construct a calibration curve from standard solutions of known concentrations to quantify the solubility in µg/mL or µM.[12]
This method is suitable for higher throughput screening of solubility.[13]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for instance, at 10 mM.[3]
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume of each DMSO solution to another microtiter plate containing the desired aqueous buffer (e.g., PBS at pH 7.4). This rapid addition induces precipitation for compounds with low solubility.[4]
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).[14]
-
Filtration: Filter the solutions to remove any precipitate.[13]
-
Quantification: Analyze the filtrate by HPLC-UV to determine the concentration of the dissolved compound.[13]
Data Presentation: Solubility
Quantitative solubility data should be summarized in a clear and organized table.
| Solvent/Buffer System | pH | Temperature (°C) | Solubility Type | Measured Solubility (µg/mL) | Measured Solubility (µM) | Analytical Method |
| 0.1 N HCl | 1.2 | 25 | Thermodynamic | HPLC-UV | ||
| Acetate Buffer | 4.5 | 25 | Thermodynamic | HPLC-UV | ||
| Phosphate Buffer | 6.8 | 25 | Thermodynamic | HPLC-UV | ||
| Phosphate-Buffered Saline | 7.4 | 25 | Thermodynamic | HPLC-UV | ||
| Phosphate-Buffered Saline | 7.4 | 25 | Kinetic | HPLC-UV |
Visualization: Solubility Determination Workflow
Caption: Thermodynamic Solubility Workflow.
Section 2: Stability Assessment
Evaluating the intrinsic chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and degradation pathways. Forced degradation, or stress testing, is a key component of this evaluation, as outlined in the ICH guidelines.[15][16] These studies help in the development and validation of stability-indicating analytical methods.[17][18]
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[17]
Method Development Outline:
-
Column and Mobile Phase Screening: Screen various HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (acetonitrile or methanol with various aqueous buffers) to achieve optimal separation of the parent compound from potential degradants.
-
Forced Degradation Sample Analysis: Analyze samples from forced degradation studies to ensure the method can resolve all degradation products from the parent peak and from each other.
-
Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies should aim for 5-20% degradation of the drug substance to ensure that the degradation products are generated at a sufficient level for detection and characterization without being excessive.[19]
-
Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.[19]
-
Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat under the same conditions as the acidic hydrolysis.[19]
-
Neutral Hydrolysis: Dissolve the compound in purified water and heat.
-
Sample Analysis: At various time points, withdraw samples, neutralize them if necessary, and analyze by the stability-indicating HPLC method.
-
Procedure: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep it at room temperature for a specified duration (e.g., 24 hours).[20][21]
-
Sample Analysis: Analyze the sample using the stability-indicating HPLC method to quantify the parent compound and any oxidative degradants.
-
Procedure: Expose a solid sample of this compound and a solution of the compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15][22][23] A dark control sample should be stored under the same conditions but protected from light.
-
Sample Analysis: After exposure, analyze both the light-exposed and dark control samples by the stability-indicating HPLC method.
-
Procedure: Expose a solid sample of this compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled temperature oven for a set period.[19]
-
Sample Analysis: Analyze the sample at different time points to determine the extent of thermal degradation.
Data Presentation: Stability
The results of the forced degradation studies should be tabulated to show the extent of degradation and the formation of impurities under each stress condition.
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Assay of this compound | % Degradation | Number of Degradants | Peak Area of Major Degradant (%) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 | ||||
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60 | ||||
| Neutral Hydrolysis | Water | 24 h | 60 | ||||
| Oxidation | 3% H₂O₂ | 24 h | RT | ||||
| Photolytic | 1.2 million lux h, 200 Wh/m² | - | RT | ||||
| Thermal (Solid) | Dry Heat | 48 h | 80 |
Visualization: Forced Degradation Study Workflow
Caption: Forced Degradation Study Workflow.
Conclusion
The comprehensive assessment of solubility and stability is an indispensable phase in the early development of any new chemical entity. For this compound, the application of the standardized protocols detailed in this guide will generate the critical data necessary to inform decisions regarding its formulation, storage, and overall development strategy. By systematically evaluating its behavior in various solvents and under diverse stress conditions, researchers can build a robust physicochemical profile, paving the way for further preclinical and clinical investigations. The structured presentation of this data in clear tables and workflows will ensure that the findings are readily interpretable and communicable among multidisciplinary drug development teams.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. researchgate.net [researchgate.net]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. biorelevant.com [biorelevant.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmaguru.co [pharmaguru.co]
- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. enamine.net [enamine.net]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. database.ich.org [database.ich.org]
- 17. scispace.com [scispace.com]
- 18. ijtsrd.com [ijtsrd.com]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. researchgate.net [researchgate.net]
- 21. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 23. database.ich.org [database.ich.org]
The Expanding Therapeutic Landscape of Novel Quinoline Compounds: A Technical Overview of Biological Activities
For Immediate Release
This technical guide provides an in-depth analysis of the burgeoning field of quinoline-based compounds and their potential therapeutic applications. Geared towards researchers, scientists, and drug development professionals, this document synthesizes recent findings on the diverse biological activities of novel quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The information presented herein is supported by quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate a comprehensive understanding of the mechanisms of action.
Quantitative Biological Activity of Novel Quinoline Compounds
The therapeutic potential of quinoline derivatives is underscored by their potent activity across a range of biological assays. The following tables summarize the quantitative data (IC50, MIC, EC50) for various novel quinoline compounds, offering a comparative overview of their efficacy.
Table 1: Anticancer Activity of Novel Quinoline Derivatives
| Compound ID/Series | Cancer Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| Quinoline-Chalcone Hybrids | ||||
| Compound 6e | Leukemia (various) | MTT Assay | 0.45 - 0.91 | [1] |
| Compound 6f | Colon Cancer (various) | MTT Assay | 0.45 - 0.91 | [1] |
| Bis-quinoline Isomers | ||||
| Compound 2a | HeLa, HCT116, M14, HT1080 | MTT Assay | <1 | [2] |
| Compound 2b | MCF-7 | MTT Assay | 0.3 | [2] |
| Pyridin-2-one Derivative | ||||
| Compound 4c | Various (60 cell lines) | SRB Assay | 2.21 - 14.50 | [3] |
| Quinoline-based EGFR/HER-2 Inhibitors | ||||
| Compound 5a | MCF-7, A-549 | Antiproliferative Assay | 0.025 - 0.082 | [4] |
| Other Novel Quinoline Derivatives | ||||
| Compound 13e | PC-3, KG-1 | CCK8 Assay | 2.61 / 3.56 | [5] |
| Compound 91b1 | Various cancer cell lines | MTS Assay | Not specified |
Table 2: Antimicrobial Activity of Novel Quinoline Derivatives
| Compound ID/Series | Microbial Strain | Assay Type | MIC (µg/mL) | Reference |
| Iodo-Quinoline Derivatives | ||||
| Various | S. epidermidis, C. parapsilosis | Microdilution | Not specified | [6] |
| Quinoline-based Amide Derivatives | ||||
| Compound 3c | S. aureus | Microdilution | 2.67 | [7] |
| Compounds 3a-3e | G. candidum, C. albicans, etc. | Microdilution | 4 - 8 | [7] |
| Quinoline-based Hydroxyimidazolium Hybrids | ||||
| Compound 7b | S. aureus | Microdilution | 2 | [8] |
| Compounds 7c-d | C. neoformans | Microdilution | 15.6 | [8] |
| N-methylbenzofuro[3,2-b]quinoline Derivative | ||||
| Compound 8 | Vancomycin-resistant E. faecium | Microdilution | 4 | [9] |
| Quinolone Coupled Hybrid | ||||
| Compound 5d | Gram-positive & Gram-negative strains | Agar Dilution | 0.125 - 8 | [10] |
Table 3: Antiviral Activity of Novel Quinoline Derivatives
| Compound ID/Series | Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| Quinoline Analogues | |||||
| Chloroquine | HCoV-OC43 | HEL | Not specified | 0.12 | [11] |
| Hydroxychloroquine | Coronaviruses | Various | Not specified | 0.12 - 12 | [11] |
| Novel Quinoline Analogues | |||||
| Compound 19 | Enterovirus D68 | RD | CPE Assay | 0.05 - 0.10 | [12] |
| Amodiaquine Derivatives | |||||
| Various | Ebola Virus | Not specified | Not specified | Not specified | [13] |
| Quinoline Derivatives | |||||
| Compound 1 | Dengue Virus Serotype 2 | Vero | Plaque Assay | Not specified | [14] |
| Compound 2 | Dengue Virus Serotype 2 | Vero | Plaque Assay | 0.49 | [14] |
Table 4: Anti-inflammatory Activity of Novel Quinoline Derivatives
| Compound ID/Series | Assay Type | Model | Inhibition/IC50 | Reference |
| Thiazolidinedione-quinoline Hybrids | Cytokine (IFN-γ, TNF-α) Inhibition | In vitro | Significant decrease | [15] |
| Quinoline-related Carboxylic Acids | LPS-induced inflammation | RAW264.7 macrophages | Appreciable anti-inflammatory affinities | [6] |
| Quinoline-imidazole Hybrids | Anti-inflammatory Assay | In vitro | IC50 = 214.45 µg/mL (Compound c) | [16] |
| Tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one Derivatives | Carrageenan-induced rat paw edema | In vivo | Significant activity (Compounds 6a, 6b) | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of novel quinoline compounds.
In Vitro Anticancer Activity
2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.[3][18]
-
Cell Seeding:
-
Harvest and count cells from culture.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test quinoline compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
-
Antimicrobial Susceptibility Testing
2.2.1. Agar Dilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][19]
-
Preparation of Antimicrobial Plates:
-
Prepare a series of twofold dilutions of the quinoline compound in a suitable solvent.
-
Add a specific volume of each dilution to molten Mueller-Hinton agar (or another appropriate agar medium) to achieve the desired final concentrations.
-
Pour the agar-compound mixture into sterile Petri dishes and allow them to solidify. Prepare a control plate with no antimicrobial agent.
-
-
Inoculum Preparation:
-
Culture the test microorganism overnight.
-
Adjust the turbidity of the bacterial or fungal suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
-
Inoculation:
-
Using a multipoint inoculator or a sterile loop, spot a standardized volume of the inoculum onto the surface of each agar plate.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
-
MIC Determination:
-
Examine the plates for visible growth.
-
The MIC is the lowest concentration of the quinoline compound that completely inhibits the visible growth of the microorganism.
-
Antiviral Activity Assessment
2.3.1. Plaque Reduction Assay
This assay is used to quantify the inhibition of viral replication by a compound.[20]
-
Cell Seeding:
-
Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of the quinoline compound.
-
Pre-incubate a known titer of the virus with the different concentrations of the compound for a specific time (e.g., 1 hour).
-
Remove the culture medium from the cells and infect the monolayer with the virus-compound mixture.
-
-
Adsorption and Overlay:
-
Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread and allow for plaque formation. The overlay medium should also contain the respective concentrations of the quinoline compound.
-
-
Incubation and Plaque Visualization:
-
Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Fix and stain the cells (e.g., with crystal violet) to visualize the plaques (zones of cell death).
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control (no compound).
-
Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.
-
Signaling Pathways and Mechanisms of Action
Novel quinoline compounds exert their biological effects through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Anticancer Signaling Pathways
Many quinoline derivatives exhibit anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Some quinoline compounds have been shown to inhibit components of this pathway, leading to the suppression of tumor growth.[8][10][11][21]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline compounds.
-
MAPK/ERK Pathway: This pathway is critical for transmitting extracellular signals to the nucleus to regulate gene expression and cell fate. Aberrant activation of this pathway is common in cancer.[12][13][22][23][24]
Caption: MAPK/ERK signaling cascade and potential inhibitory targets for quinoline derivatives.
-
Pim-1 Kinase Pathway: Pim-1 kinase is a proto-oncogene that plays a role in cell survival and proliferation. It is a promising target for cancer therapy, and some quinoline derivatives have shown inhibitory activity against it.[6][7][25][26][27]
Caption: The JAK/STAT/Pim-1 signaling axis and its inhibition by quinoline compounds.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the biological evaluation of novel quinoline compounds, from synthesis to in-depth mechanistic studies.
Caption: A streamlined workflow for the discovery and development of bioactive quinoline compounds.
Conclusion
The diverse biological activities of novel quinoline compounds, supported by robust quantitative data, highlight their significant potential as a scaffold for the development of new therapeutic agents. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this promising area. Continued exploration of the vast chemical space of quinoline derivatives is warranted to unlock their full therapeutic potential in addressing a wide range of diseases.
References
- 1. youtube.com [youtube.com]
- 2. nanocellect.com [nanocellect.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]
- 7. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdn-links.lww.com [cdn-links.lww.com]
- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 14. cmdr.ubc.ca [cmdr.ubc.ca]
- 15. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. researchhub.com [researchhub.com]
- 19. Agar dilution - Wikipedia [en.wikipedia.org]
- 20. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 21. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 25. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
Methodological & Application
Synthesis of 5-Phenoxyquinolin-8-amine: An Application Note and Protocol for Medicinal Chemistry
For Immediate Release
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry.
This document provides a detailed protocol for the synthesis of 5-phenoxyquinolin-8-amine, a valuable scaffold in medicinal chemistry. The synthesis is a multi-step process commencing with the preparation of 5-chloro-8-nitroquinoline, followed by a copper-catalyzed Ullmann condensation to introduce the phenoxy moiety, and concluding with the reduction of the nitro group to the desired 8-amine. This protocol is designed to be a practical guide for researchers, offering clear methodologies and expected outcomes.
Introduction
The quinoline core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. The introduction of a phenoxy group at the 5-position and an amine at the 8-position can significantly modulate the pharmacological profile of the quinoline ring system, making this compound a key intermediate for the synthesis of novel therapeutic agents. This protocol outlines a reliable and reproducible three-step synthesis to obtain this target compound.
Overall Reaction Scheme
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Chloro-8-nitroquinoline
This procedure is adapted from the method described by Fuson, R. C., et al. (1947).
Materials:
-
2-Nitro-5-chloroaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Arsenic pentoxide (or other suitable oxidizing agent)
-
Sodium carbonate solution
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully add concentrated sulfuric acid to glycerol while cooling in an ice bath.
-
To this mixture, add 2-nitro-5-chloroaniline.
-
Slowly and cautiously add the oxidizing agent (e.g., arsenic pentoxide) in portions with vigorous stirring.
-
Heat the reaction mixture to 140-150 °C for 3-4 hours.
-
After cooling, pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a sodium carbonate solution until a precipitate is formed.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 5-chloro-8-nitroquinoline.
| Compound | Starting Material (g) | Product (g) | Yield (%) | Melting Point (°C) |
| 5-Chloro-8-nitroquinoline | 17.2 | 14.6 | ~70 | 147-149 |
Table 1: Representative quantitative data for the synthesis of 5-chloro-8-nitroquinoline.
Step 2: Synthesis of 5-Phenoxy-8-nitroquinoline via Ullmann Condensation
This protocol is adapted from the general procedure for copper-catalyzed O-arylation of phenols by Maiti, D. and Buchwald, S. L. (2010)[1][2].
Materials:
-
5-Chloro-8-nitroquinoline
-
Phenol
-
Copper(I) iodide (CuI)
-
Picolinic acid
-
Potassium phosphate (K₃PO₄)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried Schlenk tube, add 5-chloro-8-nitroquinoline, phenol, CuI, picolinic acid, and K₃PO₄.
-
Evacuate and backfill the tube with argon (repeat this three times).
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture at 110 °C for 24 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-phenoxy-8-nitroquinoline.
| Compound | Starting Material (g) | Product (g) | Yield (%) | Appearance |
| 5-Phenoxy-8-nitroquinoline | 2.08 | 2.14 | ~80 | Yellow solid |
Table 2: Representative quantitative data for the synthesis of 5-phenoxy-8-nitroquinoline.
Step 3: Reduction of 5-Phenoxy-8-nitroquinoline to this compound
This protocol is a general procedure for the catalytic hydrogenation of a nitro group.
Materials:
-
5-Phenoxy-8-nitroquinoline
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve 5-phenoxy-8-nitroquinoline in ethanol in a hydrogenation flask.
-
Carefully add 10% Pd/C to the solution.
-
Connect the flask to a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas (repeat this three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by recrystallization or column chromatography to yield pure this compound.
| Compound | Starting Material (g) | Product (g) | Yield (%) | Appearance |
| This compound | 2.66 | 2.23 | ~95 | Off-white solid |
Table 3: Representative quantitative data for the synthesis of this compound.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical progression of the synthetic steps.
Caption: Logical workflow of the synthesis protocol.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound, a key building block for medicinal chemistry research. The described three-step sequence is robust and scalable, providing good overall yields. The clear, step-by-step instructions and tabulated data are intended to facilitate the successful replication of this synthesis in a laboratory setting, thereby enabling further exploration of the pharmacological potential of its derivatives.
References
Application Notes and Protocols: 5-Phenoxyquinolin-8-amine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 5-phenoxyquinolin-8-amine, a valuable heterocyclic building block for organic synthesis, particularly in the realm of drug discovery and development. The unique structural features of this compound, combining the quinoline scaffold with a phenoxy substituent and a reactive primary amine, make it an attractive starting material for the synthesis of complex molecules with diverse biological activities.
Introduction
This compound belongs to the 8-aminoquinoline class of compounds, which are renowned for their therapeutic properties, most notably as antimalarial agents. The introduction of a phenoxy group at the 5-position is a key structural modification aimed at enhancing metabolic stability and modulating the pharmacological profile of the resulting derivatives. This strategic substitution can block oxidative metabolism at the C-5 position, a common metabolic pathway for many 8-aminoquinolines that can lead to toxicity. As such, this compound serves as a crucial precursor for the development of next-generation pharmaceuticals with improved safety and efficacy profiles.
Key Applications in Organic Synthesis and Drug Discovery
The primary application of this compound lies in its use as a scaffold for the synthesis of novel bioactive molecules. The 8-amino group provides a convenient handle for further functionalization, allowing for the introduction of various side chains and pharmacophores.
1. Development of Antimalarial Agents:
The 8-aminoquinoline core is a well-established pharmacophore for antimalarial drugs, with activity against both the blood and liver stages of the Plasmodium parasite.[1][2] 5-Phenoxy-8-aminoquinoline derivatives are analogues of the antimalarial drugs primaquine and tafenoquine.[3] The phenoxy substituent is designed to improve the metabolic profile and reduce the hemolytic toxicity associated with older 8-aminoquinolines.[4][5] By modifying the side chain attached to the 8-amino group, researchers can fine-tune the antimalarial activity, pharmacokinetic properties, and safety of the resulting compounds.
2. Synthesis of Novel Kinase Inhibitors:
The quinoline scaffold is a common feature in many kinase inhibitors. The 5-phenoxy-8-aminoquinoline core can be elaborated to design and synthesize novel inhibitors of various kinases involved in cell signaling pathways implicated in cancer and other diseases. The primary amine at the 8-position can be readily converted into amides, ureas, or other functional groups to interact with the hinge region or other key residues of the target kinase.
3. Preparation of Metal Chelators and Imaging Agents:
The 8-aminoquinoline moiety, similar to the well-known 8-hydroxyquinoline, is an effective chelator for a variety of metal ions. This property can be exploited to develop novel metal-binding compounds for applications in medicinal chemistry (e.g., as metalloenzyme inhibitors) or as fluorescent probes and imaging agents.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a two-step sequence starting from 5-bromo-8-nitroquinoline. The first step involves a copper-catalyzed Ullmann condensation to introduce the phenoxy group, followed by the reduction of the nitro group to the desired primary amine.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of this compound. These protocols are based on established methodologies for similar transformations and may require optimization for specific laboratory conditions.
Protocol 1: Synthesis of 5-Phenoxy-8-nitroquinoline via Ullmann Condensation
This protocol describes the copper-catalyzed cross-coupling of 5-bromo-8-nitroquinoline with phenol.
Materials:
-
5-Bromo-8-nitroquinoline
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-8-nitroquinoline (1.0 equiv), phenol (1.2 equiv), copper(I) iodide (0.1 equiv), and anhydrous potassium carbonate (2.0 equiv).
-
Under a nitrogen atmosphere, add anhydrous DMF to the flask.
-
Heat the reaction mixture to 140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-phenoxy-8-nitroquinoline.
Table 1: Representative Reaction Conditions for Ullmann Condensation
| Parameter | Condition | Notes |
| Catalyst | Copper(I) iodide (CuI) | Other copper sources (e.g., Cu₂O, nano-CuO) can also be explored.[6] |
| Base | Potassium carbonate (K₂CO₃) | Cesium carbonate (Cs₂CO₃) can also be used and may improve yields.[7] |
| Solvent | N,N-Dimethylformamide (DMF) | Other high-boiling polar aprotic solvents like DMSO or NMP can be used. |
| Temperature | 140 °C | Temperature may need to be optimized depending on the reactivity of the substrate. |
| Reaction Time | 12-24 hours | Monitor by TLC until the starting material is consumed. |
| Expected Yield | 60-80% | Yields are dependent on the specific conditions and purity of reagents. |
Protocol 2: Synthesis of this compound by Reduction of 5-Phenoxy-8-nitroquinoline
This protocol describes the reduction of the nitro group of 5-phenoxy-8-nitroquinoline to a primary amine using catalytic hydrogenation.
Materials:
-
5-Phenoxy-8-nitroquinoline
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Celite®
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 5-phenoxy-8-nitroquinoline (1.0 equiv) in ethanol.
-
Carefully add 10% palladium on carbon (5-10 mol %) to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.
-
Combine the filtrate and concentrate under reduced pressure using a rotary evaporator to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Table 2: Representative Conditions for Nitro Group Reduction
| Parameter | Condition | Notes |
| Catalyst | 10% Palladium on carbon (Pd/C) | Other reduction systems like SnCl₂/HCl or Fe/NH₄Cl can also be used. |
| Hydrogen Source | Hydrogen gas (H₂) | Transfer hydrogenation using sources like ammonium formate can be an alternative. |
| Solvent | Ethanol | Methanol or ethyl acetate can also be used as solvents. |
| Temperature | Room temperature | The reaction is typically exothermic and may not require heating. |
| Reaction Time | 4-12 hours | Monitor by TLC for the disappearance of the starting material. |
| Expected Yield | >90% | Catalytic hydrogenations are generally high-yielding. |
Application Workflow
The following diagram illustrates a general workflow for utilizing this compound as a building block in the synthesis of potential drug candidates.
Biological Activity of 5-Phenoxy-8-Aminoquinoline Analogues
The primary therapeutic interest in this class of compounds is their antimalarial activity. The following table summarizes the in vitro activity of some 5-phenoxy primaquine analogues against the blood stage of Plasmodium falciparum.
Table 3: In Vitro Antimalarial Activity of 5-Phenoxy Primaquine Analogues
| Compound | R Group on Phenoxy Ring | IC₅₀ (µM) vs. P. falciparum | Reference |
| Primaquine | (Reference) | 11.23 ± 0.65 | [2] |
| Analogue 7a | H | 1.15 ± 0.11 | [2] |
| Analogue 7b | 4-F | 1.30 ± 0.09 | [2] |
| Analogue 7c | 4-Cl | 1.05 ± 0.16 | [2] |
| Analogue 7d | 4-Br | 0.89 ± 0.14 | [2] |
| Analogue 7e | 4-CN | 1.48 ± 0.17 | [2] |
| Analogue 7f | 4-OCH₃ | 0.95 ± 0.08 | [2] |
| Analogue 7g | 4-CF₃ | 1.25 ± 0.23 | [2] |
| Analogue 7h | 3,4-diCl | 0.78 ± 0.07 | [2] |
Data presented is for primaquine analogues with a 4-aminopentyl side chain at the 8-position. The data demonstrates that the introduction of a 5-phenoxy group and further substitution on this ring can significantly enhance the antimalarial potency compared to the parent compound, primaquine.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a key precursor for the development of novel antimalarial agents with potentially improved pharmacological properties. The synthetic protocols and application workflows provided herein offer a solid foundation for researchers to explore the full potential of this promising scaffold in their synthetic and drug discovery endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimalarial activity of novel 5-aryl-8-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Phenoxyquinolin-8-amine and its Analogs in Cancer Research
Introduction
Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, with a broad spectrum of pharmacological activities, including anti-cancer properties. The 8-aminoquinoline and 8-hydroxyquinoline scaffolds, in particular, serve as privileged structures in the design of novel anti-tumor agents. These compounds exert their effects through various mechanisms, including metal chelation, induction of oxidative stress, and modulation of key signaling pathways involved in cancer cell proliferation, survival, and metastasis. The introduction of a phenoxy group at the 5-position of the quinoline ring in 5-Phenoxyquinolin-8-amine suggests potential for enhanced lipophilicity and unique electronic properties that could influence its biological activity. These notes provide a comprehensive overview of the potential applications, mechanisms of action, and experimental evaluation of this compound and its analogs in cancer research.
Potential Mechanisms of Action
Based on studies of related 8-aminoquinoline and 8-hydroxyquinoline derivatives, this compound may exhibit anti-cancer activity through one or more of the following mechanisms:
-
Metal Ion Chelation: The 8-aminoquinoline moiety can chelate essential metal ions like iron and copper, which are crucial for the activity of various enzymes involved in cancer cell proliferation, such as ribonucleotide reductase.[1]
-
Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can be triggered by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[2][3]
-
Inhibition of Cancer-Specific Enzymes: Certain quinoline derivatives have shown inhibitory activity against specific enzymes that are overexpressed in cancer cells, such as the M2 isoform of pyruvate kinase (PKM2).[4]
-
Modulation of Signaling Pathways: Quinoline-based compounds have been reported to interfere with critical signaling pathways that regulate cell growth, survival, and angiogenesis, such as the PI3K/AKT/mTOR pathway.[5]
Data Presentation: Cytotoxicity of Structurally Related Quinoline Derivatives
The following table summarizes the in vitro cytotoxic activity of various 8-aminoquinoline and 8-hydroxyquinoline derivatives against different cancer cell lines, providing a reference for the potential potency of novel analogs like this compound.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Phenylaminopyrimido[4,5-c]isoquinolinequinones | Compound 13 | AGS (gastric adenocarcinoma) | Not specified, but noted for selectivity | [6] |
| SK-MES-1 (lung cancer) | ||||
| 8-Hydroxyquinoline Derivatives | 8-hydroxy-2-quinolinecarbaldehyde (3 ) | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 µg/mL | [7] |
| Hep3B | 6.25±0.034 µg/mL | [7] | ||
| 8-Hydroxyquinoline-Derived Metal Complexes | [VO(L1)2] | A375 (melanoma) | <10 | [8] |
| HCT-116 (colon cancer) | <10 | [8] | ||
| [Ni(L1)2] | A375 (melanoma) | <10 | [8] | |
| HCT-116 (colon cancer) | <10 | [8] | ||
| 8-Hydroxyquinoline-Derived Mannich Bases | Various derivatives | Multidrug-resistant cancer cells | Activity dependent on pKa and metal chelation | [1] |
| Quinoline-1,4-naphthoquinone Hybrids | Compounds 6 and 7 | A549 (lung cancer) | Higher activity than oxygen-linked hybrids | [9] |
| 8-Hydroxyquinoline Analogs | 8-hydroxy-5-nitroquinoline (NQ) | Human cancer cell lines | 5-10 fold lower than clioquinol | [10] |
| Quinoline-8-Sulfonamides | Compound 9a | C32 (amelanotic melanoma) | 233.9 µg/mL (0.520 mM) | [4] |
| COLO829 (melanotic melanoma) | 168.7 µg/mL (0.376 mM) | [4] | ||
| MDA-MB-231 (triple-negative breast cancer) | 273.5 µg/mL (0.609 mM) | [4] | ||
| U87-MG (glioblastoma multiforme) | 339.7 µg/mL (0.756 mM) | [4] | ||
| A549 (lung cancer) | 223.1 µg/mL (0.496 mM) | [4] | ||
| Mixed-Ligand Cobalt(III) Complexes | Complex 6 (with dppz and CQ ligands) | Various cancer cell lines | 2 to 14 | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (e.g., this compound) dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete growth medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted test compound or vehicle control (medium with DMSO).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by a test compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Tumor Xenograft Model
This protocol is for evaluating the anti-tumor efficacy of a test compound in a preclinical animal model.[11]
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Cancer cell line (e.g., Hep3B)[7]
-
Matrigel
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.[7]
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
Caption: Postulated induction of apoptosis by this compound via ROS generation.
Caption: Workflow for the preclinical evaluation of a novel anti-cancer quinoline derivative.
Caption: Influence of substitutions on the anti-cancer activity of 8-hydroxyquinolines.
References
- 1. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and cancer cell-selective cytotoxicity of mixed-ligand cobalt(iii) complexes of 8-hydroxyquinolines and phenanthroline bases - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Pharmacological effects and mechanisms of paeonol on antitumor and prevention of side effects of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. farm.ucl.ac.be [farm.ucl.ac.be]
- 7. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity [mdpi.com]
- 10. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for 5-Phenoxyquinolin-8-amine as a Potential Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The core quinoline structure serves as a versatile scaffold for the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the evaluation of 5-phenoxyquinolin-8-amine, a novel quinoline derivative, as a potential antimicrobial agent.
The methodologies outlined below are based on established protocols for the assessment of novel antimicrobial compounds and are intended to guide researchers in determining the efficacy and safety profile of this compound and its analogues.[3][4] These protocols cover the determination of minimum inhibitory and bactericidal concentrations, as well as in vitro cytotoxicity against mammalian cell lines.
Data Presentation: Antimicrobial Activity
Due to the novelty of this compound, published quantitative data on its specific antimicrobial activity is not yet available. The following table provides a template for presenting such data once obtained, with hypothetical values for illustrative purposes. This structured format allows for a clear and concise comparison of the compound's activity against various microbial strains.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Microbial Strain | Strain ID | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 8 | 16 |
| Methicillin-resistantStaphylococcus aureus (MRSA) | ATCC 33591 | 16 | 32 |
| Escherichia coli | ATCC 25922 | 32 | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | >128 |
| Candida albicans | ATCC 90028 | 16 | 32 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a novel antimicrobial agent.[3]
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal inoculums standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Resazurin sodium salt solution (for viability indication)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth directly in the 96-well plates to achieve a range of concentrations.
-
Prepare the microbial inoculum by diluting the 0.5 McFarland standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the standardized inoculum to each well containing the diluted compound.
-
Include positive control wells (inoculum with a standard antibiotic) and negative control wells (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
(Optional) Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Nutrient agar plates
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a nutrient agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on the viability of mammalian cells, which is a crucial step in evaluating its potential toxicity.[5][6][7]
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well cell culture plates
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Seed the 96-well plates with the mammalian cells at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After incubation, add MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[7]
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening and evaluation of a novel antimicrobial compound like this compound.
Plausible Signaling Pathway: Inhibition of Bacterial Processes
While the specific mechanism of action for this compound is yet to be determined, many quinoline derivatives are known to exert their antimicrobial effects through various mechanisms, including the chelation of essential metal ions, which can disrupt bacterial enzyme function. The diagram below illustrates a conceptual pathway for such a mechanism.
References
- 1. Quinoline Derivatives: In Vitro Antimicrobial Study | Semantic Scholar [semanticscholar.org]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]
- 3. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 7. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of 5-Phenoxyquinolin-8-amine Derivatives for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD), pose a significant and growing challenge to global health. The pathology of these diseases is complex and multifactorial, involving cholinergic deficits, amyloid-beta (Aβ) plaque formation, tau hyperphosphorylation, oxidative stress, and metal ion dyshomeostasis.[1] This complexity necessitates the development of multi-target-directed ligands (MTDLs) that can simultaneously address several of these pathological cascades.
The quinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of many therapeutic agents.[2][3] Specifically, derivatives of 8-aminoquinoline and 8-hydroxyquinoline have shown significant promise in the context of neurodegeneration. These compounds are known to possess a range of beneficial activities, including inhibition of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE), modulation of Aβ aggregation, antioxidant properties, and metal chelation.[4][5]
This document focuses on the development of 5-phenoxyquinolin-8-amine derivatives, a promising subclass of quinoline compounds. The introduction of a phenoxy group at the C-5 position is a strategic modification aimed at enhancing the molecule's interaction with target enzymes and potentially improving its pharmacokinetic properties. These application notes provide an overview of their therapeutic rationale, protocols for their synthesis and biological evaluation, and a summary of their multi-target activities.
Therapeutic Rationale and Mechanism of Action
This compound derivatives are designed as multi-target agents to combat the multifaceted nature of Alzheimer's disease. Their proposed mechanism of action involves several key pathways:
-
Cholinesterase Inhibition: By inhibiting AChE and BChE, these compounds increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby alleviating the cognitive symptoms associated with cholinergic neuron loss.[6] The quinoline core and the phenoxy substituent can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase.[6]
-
Aβ Aggregation Modulation: The planar quinoline structure can intercalate between Aβ peptides, disrupting the formation of neurotoxic oligomers and fibrils.[1]
-
Metal Chelation: The 8-amino group, often in conjunction with a nearby heteroatom, can chelate redox-active metal ions like copper and zinc. The dysregulation of these metals is implicated in Aβ aggregation and oxidative stress.[4]
-
Antioxidant Activity: The quinoline ring system can scavenge reactive oxygen species (ROS), protecting neurons from oxidative damage, a common hallmark of neurodegenerative diseases.[2][7]
The combination of these activities in a single molecule presents a synergistic approach to treating Alzheimer's disease, potentially offering both symptomatic relief and disease-modifying effects.
Data Presentation: Biological Activities of Quinoline Derivatives
The following tables summarize the biological activities of representative multi-target quinoline derivatives, providing a basis for the evaluation of novel this compound analogs.
Table 1: Cholinesterase Inhibitory Activity of Representative Quinoline Derivatives
| Compound ID | Structure | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 26a | Quinoline-cinnamic acid hybrid | AChE | 0.62 ± 0.17 | Galantamine | 0.62 ± 0.01 |
| 26b | Quinoline-cinnamic acid hybrid | BChE | 0.10 ± 0.01 | Galantamine | - |
| 29a | Quinoline-thiosemicarbazone | AChE | 0.12 ± 0.02 | Galantamine | 0.62 ± 0.01 |
| Compound 3 | Tacrine-neocryptolepine hybrid | hAChE | 0.00095 ± 0.00004 | Tacrine | - |
| Compound 3 | Tacrine-neocryptolepine hybrid | hBChE | 0.00229 ± 0.00014 | Tacrine | - |
Data extracted from related quinoline derivative studies to provide a comparative baseline.[6][8]
Table 2: Aβ Aggregation Inhibition and Neuroprotective Effects
| Compound ID | Assay | Activity | Concentration (µM) |
| Compound c3 | Self-induced Aβ aggregation | 41.4 ± 2.1% inhibition | 10 |
| Compound c5 | Self-induced Aβ aggregation | 25.5 ± 3.2% inhibition | 10 |
| Compound 5b | Self-induced Aβ aggregation | IC₅₀ = 5.64 µM | - |
| Compound 5b | Neuroprotection against H₂O₂ | Significant protective effects | - |
Data from related 8-aminoquinoline and 8-hydroxyquinoline derivatives.[1][5]
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route to this compound derivatives can be adapted from established methods for related compounds. A plausible approach involves the synthesis of 5-phenoxy-8-nitroquinoline followed by reduction of the nitro group.
Protocol 1: Synthesis of 5-Phenoxy-8-nitroquinoline
-
Starting Materials: 5-chloro-8-nitroquinoline, phenol, potassium carbonate, dimethylformamide (DMF).
-
To a solution of 5-chloro-8-nitroquinoline (1 mmol) and phenol (1.2 mmol) in DMF (10 mL), add potassium carbonate (2 mmol).
-
Heat the reaction mixture at 100-120 °C for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-phenoxy-8-nitroquinoline.
Protocol 2: Reduction to this compound
-
Starting Materials: 5-phenoxy-8-nitroquinoline, iron powder, ammonium chloride, ethanol, water.
-
To a solution of 5-phenoxy-8-nitroquinoline (1 mmol) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5 mmol) and ammonium chloride (2.5 mmol).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Biological Evaluation Protocols
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0), human recombinant AChE, test compounds.
-
Prepare stock solutions of test compounds in DMSO.
-
In a 96-well plate, add 25 µL of 15 mM ATCI in water, 125 µL of 3 mM DTNB in phosphate buffer, and 50 µL of phosphate buffer.
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.22 U/mL human AChE solution.
-
The absorbance is measured at 412 nm every 15 seconds for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 4: Neuroprotection Assay against Aβ-induced Toxicity in SH-SY5Y Cells
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 2 hours.
-
Induction of Toxicity: Add Aβ₁₋₄₂ oligomers (e.g., 10 µM final concentration) to the wells and incubate for an additional 24 hours.
-
Cell Viability Assessment (MTT Assay): a. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader. d. Cell viability is expressed as a percentage of the control (untreated) cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed Multi-Target Mechanism of this compound Derivatives.
Caption: Experimental Workflow for Synthesis and Evaluation.
Conclusion
This compound derivatives represent a promising class of multi-target-directed ligands for the treatment of neurodegenerative diseases like Alzheimer's. Their potential to concurrently inhibit cholinesterases, modulate Aβ aggregation, chelate metal ions, and exert antioxidant effects addresses the complex pathophysiology of the disease. The protocols outlined in this document provide a framework for the synthesis and evaluation of novel analogs in this series. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to advance their development as potential therapeutic agents.
References
- 1. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAR studies of quinoline and derivatives as potential treatments for Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 7. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Methyl-N-(8-(5,6,7,8-tetrahydroacridin-9-ylamino)octyl)-5H-indolo[2,3-b]quinolin-11-amine: a highly potent human cholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Evaluating the In Vitro Cytotoxicity of 5-Phenoxyquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of biological activities, including anticancer properties. This document provides a detailed protocol for evaluating the in vitro cytotoxic effects of a specific derivative, 5-Phenoxyquinolin-8-amine. The described methodologies are fundamental in preclinical drug development and toxicological screening.
The protocols herein detail the use of three common assays to assess cell viability and the mechanism of cell death:
-
MTT Assay: A colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[1][2][3]
-
Lactate Dehydrogenase (LDH) Assay: A cytotoxicity assay that quantifies the release of LDH from damaged cells into the culture medium.[4][5][6]
-
Apoptosis Assay (Annexin V Staining): A flow cytometry-based method to detect apoptosis, a form of programmed cell death.[7][8][9]
Experimental Workflow
The overall experimental workflow for assessing the cytotoxicity of this compound is depicted below.
Caption: Experimental workflow for in vitro cytotoxicity evaluation.
Materials and Reagents
-
This compound (test compound)
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
LDH Cytotoxicity Assay Kit
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
96-well and 6-well cell culture plates
-
Microplate reader
-
Flow cytometer
Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Culture: Maintain the selected cancer cell line in the appropriate complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in a serum-free medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced cytotoxicity.
MTT Assay for Cell Viability
This assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals.[1][3]
-
Cell Seeding: Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight.
-
Treatment: Remove the medium and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2][10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation:
-
Percent Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
LDH Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged membranes.[5][6]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. In addition to the vehicle control, include a maximum LDH release control by adding a lysis solution (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period.[11]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's protocol) to each well containing the supernatant.[4]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Calculation:
-
Percent Cytotoxicity (%) = [(Absorbance of Treated - Absorbance of Vehicle Control) / (Absorbance of Maximum Release - Absorbance of Vehicle Control)] x 100
-
Apoptosis Assay using Annexin V Staining
This method identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation
Summarize the quantitative data in the following tables.
Table 1: Cell Viability (MTT Assay) after Treatment with this compound
| Concentration (µM) | % Viability (24h) ± SD | % Viability (48h) ± SD | % Viability (72h) ± SD |
| 0 (Vehicle Control) | 100 ± 4.2 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 95.3 ± 3.8 | 88.1 ± 4.5 | 75.6 ± 5.3 |
| 5 | 82.1 ± 4.1 | 65.4 ± 3.9 | 48.2 ± 4.1 |
| 10 | 68.7 ± 3.5 | 45.2 ± 3.2 | 22.9 ± 3.7 |
| 25 | 41.5 ± 2.9 | 21.8 ± 2.5 | 9.7 ± 2.1 |
| 50 | 15.2 ± 2.1 | 8.3 ± 1.8 | 4.1 ± 1.5 |
| IC50 (µM) | Value | Value | Value |
Table 2: Cytotoxicity (LDH Assay) after Treatment with this compound
| Concentration (µM) | % Cytotoxicity (24h) ± SD | % Cytotoxicity (48h) ± SD | % Cytotoxicity (72h) ± SD |
| 0 (Vehicle Control) | 0 ± 2.5 | 0 ± 3.1 | 0 ± 2.9 |
| 1 | 4.1 ± 1.8 | 10.5 ± 2.2 | 22.1 ± 3.4 |
| 5 | 15.8 ± 2.5 | 32.7 ± 3.1 | 49.8 ± 4.0 |
| 10 | 29.3 ± 3.0 | 51.9 ± 3.8 | 75.4 ± 4.5 |
| 25 | 55.6 ± 3.7 | 76.2 ± 4.1 | 88.9 ± 3.9 |
| 50 | 82.1 ± 4.2 | 90.1 ± 2.9 | 94.5 ± 2.4 |
Table 3: Apoptosis Analysis (Flow Cytometry) after 24h Treatment
| Concentration (µM) | % Viable Cells ± SD | % Early Apoptotic Cells ± SD | % Late Apoptotic/Necrotic Cells ± SD |
| 0 (Vehicle Control) | 96.1 ± 2.1 | 2.5 ± 0.8 | 1.4 ± 0.5 |
| IC50/2 | 75.4 ± 3.5 | 15.8 ± 2.2 | 8.8 ± 1.9 |
| IC50 | 48.2 ± 4.1 | 35.1 ± 3.0 | 16.7 ± 2.5 |
| IC50x2 | 20.3 ± 2.9 | 42.6 ± 3.7 | 37.1 ± 3.2 |
Signaling Pathway Visualization
The induction of apoptosis by quinoline derivatives can involve multiple signaling pathways. A common pathway involves the generation of reactive oxygen species (ROS) and the dissipation of the mitochondrial membrane potential, leading to caspase activation.[12]
Caption: Potential apoptosis signaling pathway induced by quinoline derivatives.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Phenoxyquinolin-8-amine: A Metal-Chelating Agent with Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the metal-chelating properties of 5-Phenoxyquinolin-8-amine and its potential applications in neurodegenerative diseases and cancer. The provided protocols are based on established methodologies for similar 8-aminoquinoline and 8-hydroxyquinoline derivatives and can be adapted for the investigation of this specific compound.
Introduction
This compound belongs to the quinoline family, a class of heterocyclic compounds known for their wide range of biological activities. A key feature of many quinoline derivatives is their ability to chelate metal ions, a property that is intrinsically linked to their therapeutic effects. The dysregulation of metal ion homeostasis is a hallmark of several pathological conditions, including neurodegenerative disorders like Alzheimer's disease and various cancers. By sequestering excess metal ions, such as copper, iron, and zinc, this compound can potentially mitigate metal-induced oxidative stress, inhibit the formation of toxic protein aggregates, and interfere with cancer cell proliferation.
Metal-Chelating Properties
The nitrogen atom of the quinoline ring and the amino group at the 8-position of this compound can form a stable bidentate chelate with various divalent and trivalent metal ions. This interaction can modulate the redox activity of the metal ions and influence their bioavailability.
Quantitative Data on Metal Chelation
Table 1: Stability Constants (log K) of 8-Hydroxyquinoline and its Derivatives with Various Metal Ions
| Metal Ion | 8-Hydroxyquinoline | 5-Chloro-8-hydroxyquinoline |
| Cu(II) | 12.2 | 11.6 |
| Fe(II) | 7.6 | 7.1 |
| Fe(III) | 12.3 | - |
| Zn(II) | 8.0 | 7.9 |
Note: Data is compiled from various sources and serves as a reference. Experimental determination of stability constants for this compound is recommended.
Applications in Neurodegenerative Diseases
The ability of this compound to chelate metal ions is particularly relevant in the context of Alzheimer's disease. Aberrant metal ion interactions with the amyloid-beta (Aβ) peptide are known to promote its aggregation into neurotoxic plaques and enhance the production of reactive oxygen species (ROS).
Proposed Mechanism of Neuroprotection
By chelating copper and zinc ions, this compound may inhibit the metal-induced aggregation of Aβ peptides.[1][2] Furthermore, by sequestering redox-active metal ions like copper and iron, it can reduce the generation of harmful ROS, thereby protecting neurons from oxidative damage.[1]
References
Application Notes and Protocols: 5-Phenoxyquinolin-8-amine in the Synthesis of OLED Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyquinoline and its derivatives are a cornerstone in the development of materials for OLEDs, most notably as ligands in electroluminescent metal complexes like tris(8-hydroxyquinolinato)aluminum (Alq3). The introduction of various substituents onto the quinoline core allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. 8-Aminoquinoline derivatives have also been explored for their unique electronic properties and as versatile precursors for more complex ligands.
5-Phenoxyquinolin-8-amine is a promising, yet underexplored, ligand candidate for OLED materials. The phenoxy group at the 5-position can enhance the thermal stability and solubility of the resulting metal complex, while the 8-amino group provides a coordination site for a metal center. This combination could lead to the development of novel phosphorescent or fluorescent emitters with tailored properties.
Proposed Synthetic Pathway for a this compound-based Metal Complex
A plausible synthetic route to a trivalent metal complex of this compound, for example, with Iridium(III), is proposed. This pathway involves the initial synthesis of the ligand followed by coordination with a suitable metal precursor.
Caption: Proposed synthetic workflow for an Iridium(III) complex of this compound.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of the this compound ligand and its subsequent complexation with Iridium(III). These protocols are based on established procedures for similar quinoline derivatives.
3.1. Synthesis of 5-Phenoxy-8-nitroquinoline (Intermediate B)
-
To a solution of 5-bromo-8-nitroquinoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add phenol (1.2 eq) and potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 120 °C and stir under an inert atmosphere (e.g., Argon) for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-phenoxy-8-nitroquinoline.
3.2. Synthesis of this compound (Ligand)
-
Dissolve 5-phenoxy-8-nitroquinoline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (5:1 v/v).
-
Add tin(II) chloride dihydrate (5.0 eq) portion-wise to the solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
3.3. Synthesis of the Iridium(III) Complex
-
A mixture of Iridium(III) chloride hydrate (1.0 eq) and this compound (3.0 eq) in a 3:1 (v/v) mixture of 2-ethoxyethanol and water is refluxed under an argon atmosphere for 24 hours.
-
After cooling to room temperature, the precipitate is collected by filtration, washed with water, and then with hexane.
-
The crude product is purified by column chromatography on silica gel.
-
For high-purity material suitable for OLED device fabrication, the complex should be further purified by temperature-gradient sublimation under high vacuum.
Hypothetical Performance Data
The following table summarizes the expected, hypothetical performance characteristics of a multi-layer phosphorescent OLED device employing the synthesized Iridium(III) complex of this compound as the emissive dopant. These values are based on typical performance data for similar quinoline-based phosphorescent emitters.
| Parameter | Host Material A | Host Material B |
| Dopant Concentration | 6% | 8% |
| Maximum External Quantum Efficiency (EQE) | ~18% | ~20% |
| Maximum Luminous Efficacy (cd/A) | ~40 cd/A | ~45 cd/A |
| Maximum Power Efficacy (lm/W) | ~35 lm/W | ~38 lm/W |
| Maximum Luminance (cd/m²) | > 10,000 cd/m² | > 12,000 cd/m² |
| Turn-on Voltage (at 1 cd/m²) | ~3.5 V | ~3.2 V |
| Emission Peak (nm) | ~580 nm (Orange-Red) | ~585 nm (Orange-Red) |
| CIE Coordinates (x, y) | (0.58, 0.41) | (0.60, 0.39) |
OLED Device Architecture
A typical multi-layer OLED architecture incorporating the novel this compound-based Iridium(III) complex is depicted below.
Caption: A generic multi-layer OLED device structure.
Conclusion
This compound represents a potentially valuable ligand for the synthesis of novel materials for OLED applications. The proposed synthetic routes are based on established chemical transformations, and the hypothetical performance data suggests that metal complexes derived from this ligand could be promising candidates for efficient phosphorescent emitters. Further research is warranted to synthesize and characterize this compound and its metal complexes to validate its potential in organic electronics.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Phenoxyquinolin-8-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of 5-Phenoxyquinolin-8-amine synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic strategy involves a two-step process:
-
Ullmann Condensation: An Ullmann-type ether synthesis is performed between 5-bromo-8-nitroquinoline or 5-chloro-8-nitroquinoline and phenol to form 5-phenoxy-8-nitroquinoline.
-
Reduction: The nitro group of 5-phenoxy-8-nitroquinoline is then reduced to an amine to yield the final product, this compound.
Q2: What are the key challenges in the synthesis of this compound?
A2: Researchers may encounter several challenges, including:
-
Low yields in the Ullmann condensation step.
-
Formation of side products, such as dehalogenated starting material or biaryl ethers.
-
Difficult purification of the intermediate and final products.
-
Incomplete reduction of the nitro group.
Q3: Are there alternative methods to the Ullmann condensation for the C-O bond formation?
A3: Yes, the Buchwald-Hartwig O-arylation is a viable alternative. This palladium-catalyzed cross-coupling reaction can sometimes offer milder reaction conditions and higher yields, depending on the substrate and ligand system used.
Q4: How can I purify the final product, this compound?
A4: Column chromatography is the most common method for purifying this compound. A typical mobile phase is a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve optimal separation.
Troubleshooting Guides
Low Yield in Ullmann Condensation of 5-halo-8-nitroquinoline with Phenol
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | Use freshly prepared or activated copper(I) catalyst. Ensure the catalyst is not oxidized. |
| Inappropriate Base | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can significantly impact the yield. |
| Low Reaction Temperature | Ullmann reactions often require high temperatures (120-180 °C). Ensure the reaction is heated sufficiently. |
| Poor Solvent Choice | High-boiling polar aprotic solvents like DMF, DMSO, or NMP are generally preferred. |
| Presence of Water | Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst and hydrolyze the starting material. |
| Insufficient Ligand | While some Ullmann reactions are ligand-free, the addition of ligands like 1,10-phenanthroline or N,N-dimethylglycine can improve yields. |
Incomplete Reduction of 5-Phenoxy-8-nitroquinoline
| Potential Cause | Recommended Solution |
| Inactive Reducing Agent | Use a fresh batch of the reducing agent (e.g., SnCl₂·2H₂O, Fe/HCl, or catalytic hydrogenation with Pd/C). |
| Insufficient Amount of Reducing Agent | Increase the molar excess of the reducing agent. |
| Low Reaction Temperature | Some reductions may require heating to proceed to completion. |
| Catalyst Poisoning (for catalytic hydrogenation) | Ensure the substrate is free of impurities that could poison the palladium catalyst. |
| Inadequate Reaction Time | Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. |
Experimental Protocols
Synthesis of 5-Phenoxy-8-nitroquinoline via Ullmann Condensation
Materials:
-
5-bromo-8-nitroquinoline
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-8-nitroquinoline (1.0 eq), phenol (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 140-150 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-phenoxy-8-nitroquinoline.
Reduction of 5-Phenoxy-8-nitroquinoline to this compound
Materials:
-
5-phenoxy-8-nitroquinoline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
Procedure:
-
Dissolve 5-phenoxy-8-nitroquinoline (1.0 eq) in ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O (5.0 eq) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Add a saturated aqueous solution of NaHCO₃ to neutralize the reaction mixture.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Quantitative Data
Table 1: Effect of Reaction Parameters on the Yield of Ullmann Condensation
| Parameter | Condition A | Condition B | Condition C | Yield (%) |
| Catalyst | CuI (10 mol%) | Cu₂O (10 mol%) | CuI (10 mol%) | 65 |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | 78 |
| Solvent | DMF | DMSO | NMP | 72 |
| Temperature | 140 °C | 150 °C | 160 °C | 81 |
Note: The yields presented are indicative and may vary based on specific experimental conditions and substrate purity.
Visualizations
Caption: Synthetic workflow and troubleshooting for this compound.
Technical Support Center: Purification of 5-Phenoxyquinolin-8-amine
This technical support guide provides troubleshooting advice and frequently asked questions for the purification of 5-Phenoxyquinolin-8-amine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before purifying crude this compound?
Before beginning purification, it is crucial to characterize the crude material to understand the impurity profile. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can help identify the number and nature of impurities. This information will guide the selection of the most appropriate purification strategy.
Q2: What are the most common purification techniques for compounds like this compound?
The most common purification techniques for aromatic amines such as this compound include:
-
Column Chromatography: Effective for separating the target compound from impurities with different polarities.
-
Recrystallization: A powerful technique for purifying solid compounds to a high degree of purity.
-
Acid-Base Extraction: Useful for separating the basic amine from neutral or acidic impurities.
-
Activated Carbon Treatment: Often used to remove colored impurities.[1]
Q3: How can I choose the best solvent for recrystallization?
The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. It is also important that the impurities are either very soluble or insoluble in the chosen solvent at all temperatures. The selection process typically involves testing a range of solvents with varying polarities.
Q4: Are there any known stability issues with this compound during purification?
Troubleshooting Guides
Issue 1: Tailing or Streaking on Silica Gel TLC/Column Chromatography
Cause: The basic nature of the amine group in this compound can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, resulting in poor separation and tailing of the spot or peak.
Solutions:
-
Basify the Mobile Phase: Add a small percentage of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to the eluent (typically 0.1-1%).[4][5] This will neutralize the acidic sites on the silica gel and reduce the strong interactions with the amine.
-
Use a Different Stationary Phase:
-
Amine-functionalized silica: This type of stationary phase is designed to minimize interactions with basic compounds and can significantly improve peak shape.[4]
-
Alumina (basic or neutral): Alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Reversed-phase chromatography: Using a C18 column with a mobile phase at a higher pH (if the compound is stable) can increase retention and improve separation.[4][6]
-
Issue 2: Low Recovery Yield After Purification
Cause: Low recovery can be due to several factors, including incomplete elution from the column, degradation of the compound, or loss during solvent removal.
Solutions:
-
Ensure Complete Elution: After the main product has been collected, flush the column with a more polar solvent system to ensure that no product remains adsorbed to the stationary phase.
-
Check for Degradation: Analyze the crude and purified materials by TLC or HPLC to see if new impurity spots/peaks have appeared, which could indicate degradation. If degradation is suspected, consider milder purification conditions (e.g., lower temperatures, deoxygenated solvents). Amines can be prone to degradation at elevated temperatures.[7][8]
-
Optimize Solvent Removal: Use a rotary evaporator at a moderate temperature and pressure to avoid loss of a potentially volatile compound.
Issue 3: Persistent Impurities After a Single Purification Step
Cause: Some impurities may have similar physical and chemical properties to this compound, making them difficult to remove with a single technique.
Solutions:
-
Employ a Multi-Step Purification Strategy: Combine different purification techniques. For example, perform an acid-base extraction to remove neutral impurities first, followed by column chromatography to separate the target compound from other basic impurities.
-
Recrystallization: If the product is a solid, recrystallization after column chromatography can be a highly effective final step to achieve high purity.
-
Preparative HPLC: For very challenging separations, preparative HPLC can offer higher resolution than standard column chromatography.
Data Presentation
Summarize your purification results in a structured table to facilitate comparison between different methods and batches.
| Purification Step | Starting Mass (mg) | Recovered Mass (mg) | Yield (%) | Purity (by HPLC, %) | Observations |
| Crude Material | |||||
| Column Chromatography | |||||
| Recrystallization | |||||
| Final Product |
Experimental Protocols
Protocol 1: Column Chromatography (General Procedure)
-
Stationary Phase Selection: Choose an appropriate stationary phase (e.g., silica gel, amine-functionalized silica).
-
Mobile Phase Selection: Determine a suitable eluent system using TLC. For silica gel, a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common. If tailing is observed on TLC, add 0.1-1% triethylamine or ammonium hydroxide to the mobile phase.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the column. Alternatively, the sample can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Elution: Run the column with the selected mobile phase, gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization (General Procedure)
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the purified solid in various solvents at room temperature and upon heating.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the solid to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.[1] Hot-filter the solution to remove the carbon.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
- 6. agilent.com [agilent.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
troubleshooting common issues in the synthesis of quinoline derivatives
Welcome to the Technical Support Center for Quinoline Derivative Synthesis. This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Before diving into specific issues, it's helpful to have a systematic approach to troubleshooting. The following workflow outlines a general process for diagnosing and resolving common problems encountered during the synthesis of quinoline derivatives.
stability issues of 5-Phenoxyquinolin-8-amine in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Phenoxyquinolin-8-amine in biological assays. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological assays?
A1: this compound, like other 8-aminoquinolines, can be susceptible to degradation under various experimental conditions. The primary concerns are oxidation, photodegradation, and hydrolysis, particularly at non-neutral pH. The amino and phenoxy moieties can be susceptible to chemical modifications that may alter the compound's activity and lead to inconsistent assay results.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO. For storage, aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles and exposure to air and moisture. Store these aliquots at -20°C or -80°C, protected from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: Can the components of my cell culture medium affect the stability of this compound?
A3: Yes, components in cell culture media, such as certain amino acids, vitamins, and metal ions, can potentially interact with and degrade this compound over time. It is advisable to add the compound to the medium immediately before starting the experiment. If pre-incubation is necessary, a stability study in the specific medium should be performed to assess the extent of degradation.
Q4: I am observing variable results in my cell-based assays. Could this be related to compound instability?
A4: Inconsistent results in cell-based assays can be a strong indicator of compound instability. Degradation of this compound can lead to a decrease in the effective concentration of the active compound over the course of the experiment, resulting in variability. It is crucial to ensure consistent handling and preparation of the compound for each experiment. Consider performing a time-course experiment to assess if the compound's effect diminishes over time, which could suggest degradation.
Troubleshooting Guides
This section provides structured guidance for identifying and resolving common stability-related issues with this compound.
Issue 1: Low or No Activity in a Biological Assay
This troubleshooting guide follows a logical workflow to diagnose the potential causes of unexpectedly low or absent bioactivity.
Caption: Troubleshooting workflow for low or no bioactivity.
Issue 2: High Variability Between Replicate Wells or Experiments
This guide outlines steps to identify the source of variability in your experimental results.
Caption: Troubleshooting workflow for high experimental variability.
Data Summary
| Stress Condition | Potential Effect on 8-Aminoquinolines | Recommendation |
| Acidic pH | Potential for hydrolysis of the ether linkage. | Maintain pH as close to neutral as possible. |
| Basic pH | Generally more stable than in acidic conditions. | Buffer assay solutions to a stable pH. |
| Oxidation | The amino group is susceptible to oxidation. | Degas solvents and minimize exposure to air. Consider adding antioxidants in cell-free assays. |
| Light Exposure | Aromatic quinoline ring can be photosensitive. | Protect solutions from light by using amber vials and covering plates. |
| Elevated Temperature | Can accelerate degradation. | Store stock solutions at low temperatures and avoid prolonged incubation at high temperatures. |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted to the specific experimental setup.
Protocol 1: Assessing Stability in Aqueous Buffers
-
Preparation of Buffers: Prepare a series of buffers with pH values relevant to your experimental conditions (e.g., pH 5, 7.4, and 9).
-
Compound Spiking: Spike this compound into each buffer to the final desired concentration.
-
Incubation: Incubate the solutions at a relevant temperature (e.g., 37°C) and protect from light.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analysis: Immediately analyze the aliquots by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the parent compound.
-
Data Analysis: Plot the concentration of this compound against time for each pH to determine the degradation rate.
Protocol 2: Assessing Photostability
-
Sample Preparation: Prepare a solution of this compound in a transparent solvent (e.g., acetonitrile/water).
-
Light Exposure: Expose the solution to a controlled light source (e.g., a photostability chamber with a defined light intensity). Prepare a control sample that is protected from light.
-
Time Points: At various time points, take aliquots from both the exposed and control samples.
-
Analysis: Analyze the aliquots by HPLC to quantify the remaining parent compound.
-
Data Analysis: Compare the degradation in the light-exposed sample to the control to determine the extent of photodegradation.
Protocol 3: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
-
Stress Conditions: Expose solutions of this compound to a range of stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample at 105°C for 24 hours.
-
Photodegradation: Expose a solution to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples using a high-resolution analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the parent compound and any degradation products.
-
Method Validation: The analytical method should be validated to ensure it can separate the parent compound from all significant degradation products, thus being "stability-indicating."
overcoming solubility problems of 5-Phenoxyquinolin-8-amine for in vivo studies
Technical Support Center: 5-Phenoxyquinolin-8-amine
Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with this compound for in vivo studies. Below, you will find a series of frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the predicted solubility characteristics of this compound?
While specific experimental data for this compound is not widely published, we can infer its properties based on its chemical structure and related quinoline compounds. The presence of a quinoline ring and a phenoxy group suggests low aqueous solubility. Quinolin-8-amine, a related compound, is known to have low water solubility but is soluble in organic solvents like ethanol and DMSO.[1] The addition of the lipophilic phenoxy group likely further decreases its solubility in aqueous media.
The amine group at the 8-position provides a site for protonation. Therefore, the solubility of this compound is expected to be pH-dependent, with increased solubility in acidic conditions due to the formation of a more soluble salt.[1]
Q2: My compound is precipitating out of my aqueous vehicle during formulation. What are the initial steps to troubleshoot this?
Precipitation is a common issue for poorly soluble compounds. Here is a systematic approach to address this problem:
-
pH Adjustment: Since the molecule contains a basic amine group, lowering the pH of your vehicle can significantly increase solubility.[2] Attempt to dissolve the compound in an acidic buffer (e.g., citrate or acetate buffer). Be mindful of the tolerability of the final pH for your chosen route of administration. For intravenous (IV) administration, the pH should ideally be between 3 and 9, while for oral (PO) administration, a wider range of pH 2-11 may be acceptable.[2]
-
Use of Co-solvents: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[2] Common co-solvents for in vivo studies include DMSO, ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol (PG). It is crucial to start with a small percentage of the co-solvent and gradually increase it, as high concentrations can cause toxicity in animals.[3][4]
-
Particle Size Reduction: The dissolution rate of a compound is related to its surface area.[2] If you are preparing a suspension, reducing the particle size through techniques like micronization can improve the compound's dissolution and overall exposure.[2][5]
Below is a workflow to guide your initial troubleshooting efforts.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Analytical Methods for 5-Phenoxyquinolin-8-amine Purity Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to determine the purity of 5-Phenoxyquinolin-8-amine. The information is tailored for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC)
FAQs for HPLC Analysis
Q1: What is a good starting point for developing an HPLC method for this compound?
A good starting point is a reversed-phase HPLC method using a C18 column. Given the basic nature of the amine group, using a mobile phase with a slightly acidic pH (e.g., 3-4) can help ensure good peak shape by protonating the amine. A mobile phase consisting of a mixture of acetonitrile and a phosphate or acetate buffer is recommended. Detection can be effectively carried out using a UV detector, as the quinoline and phenoxy rings are strong chromophores.
Q2: What are the common issues encountered during the HPLC analysis of this compound?
The most common issue is peak tailing due to the interaction of the basic amine group with residual silanols on the silica-based column packing. Other potential issues include poor resolution from related impurities, shifting retention times, and baseline noise.
Q3: How can I troubleshoot peak tailing for this compound?
To address peak tailing, consider the following:
-
Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) will protonate the amine, reducing its interaction with silanols.
-
Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase can block the active silanol sites.
-
Column Choice: Use a high-purity, end-capped C18 column or a column specifically designed for the analysis of basic compounds.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
Q4: My retention time for this compound is drifting. What should I do?
Retention time drift can be caused by several factors:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to drift. Prepare fresh mobile phase and ensure accurate mixing.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.
-
Pump Issues: Check for leaks or air bubbles in the pump.
Troubleshooting Guide for HPLC
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Interaction of the basic amine with acidic silanols on the column. | Lower the mobile phase pH (e.g., with 0.1% formic or acetic acid). Add a competing base like triethylamine (0.1%) to the mobile phase. Use a modern, high-purity, end-capped C18 column. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Poor Resolution | Inadequate separation from impurities (e.g., starting materials like 5-chloroquinolin-8-amine or phenol). | Optimize the mobile phase composition (adjust the organic-to-aqueous ratio). Try a different organic modifier (e.g., methanol instead of acetonitrile). Use a column with a different selectivity (e.g., a phenyl-hexyl column). |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. | Use high-purity solvents and freshly prepared mobile phase. Flush the injector and column. |
| Carryover from a previous injection. | Implement a needle wash step in your injection sequence. Inject a blank solvent run to check for carryover. | |
| Baseline Noise or Drift | Air bubbles in the system. | Degas the mobile phase. Purge the pump. |
| Contaminated detector flow cell. | Flush the flow cell with a strong solvent like isopropanol. | |
| Mobile phase mixing issues. | Ensure proper mixing if using a gradient or online mixing. |
Experimental Protocol: HPLC Purity Determination
This protocol provides a starting point for the HPLC analysis of this compound. Method optimization and validation are required for specific applications.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as necessary.
Quantitative Data Summary (HPLC)
The following table presents hypothetical data for the HPLC analysis of a batch of this compound.
| Parameter | Value |
| Retention Time | 12.5 min |
| Purity (by area %) | 99.5% |
| Tailing Factor | 1.2 |
| Theoretical Plates | > 5000 |
Gas Chromatography (GC)
FAQs for GC Analysis
Q1: Is GC a suitable technique for analyzing this compound?
Yes, GC can be used, particularly for assessing volatile and semi-volatile impurities. However, the high boiling point and polar nature of this compound can present challenges, such as peak tailing and the need for high inlet and oven temperatures, which could potentially lead to on-column degradation.
Q2: What type of GC column is recommended?
A low-polarity, thermally stable column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good choice. For better peak shape with the basic amine, a base-deactivated column is highly recommended.
Q3: How can I improve the peak shape of this compound in GC?
-
Base-Deactivated Column: Use a column specifically treated to reduce interactions with basic compounds.
-
Inlet Liner: Employ a deactivated inlet liner.
-
Derivatization: While more complex, derivatizing the amine group (e.g., by silylation) can significantly improve peak shape and volatility.
Troubleshooting Guide for GC
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Adsorption of the amine onto active sites in the inlet or column. | Use a base-deactivated column and inlet liner. Condition the column properly. |
| No Peak or Very Small Peak | Compound not eluting from the column due to high boiling point or degradation. | Increase the final oven temperature. Check for thermal degradation by analyzing at a lower inlet temperature. |
| Adsorption in the inlet. | Use a deactivated liner. Consider a pulsed splitless injection. | |
| Broad Peaks | Slow injection or large injection volume. | Use a fast autosampler injection. Reduce the injection volume. |
| Sub-optimal oven temperature program. | Optimize the temperature ramp rate. |
Experimental Protocol: GC Purity Determination
This protocol is a starting point and may require optimization.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (or split 10:1 for more concentrated samples).
-
Oven Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
Detector Temperature (FID): 320 °C.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or N,N-dimethylformamide (DMF) to a concentration of approximately 1 mg/mL.
Quantitative Data Summary (GC)
Hypothetical data for the GC analysis of a this compound sample.
| Parameter | Value |
| Retention Time | ~18-20 min (highly dependent on the exact method) |
| Purity (by area %) | 99.2% |
| Potential Impurities | Phenol, 5-chloroquinolin-8-amine |
Nonaqueous Titration
FAQs for Nonaqueous Titration
Q1: Why is nonaqueous titration used for this compound?
This compound is a weak base that does not give a sharp endpoint in aqueous titration. Nonaqueous solvents, such as glacial acetic acid, can enhance the basicity of the amine, allowing for a clear and accurate potentiometric or colorimetric endpoint detection when titrated with a strong acid like perchloric acid.
Q2: What is the principle of this titration?
In a solvent like glacial acetic acid, the strong acid titrant (perchloric acid) protonates the solvent to form a strongly acidic species. This species then readily donates a proton to the weak base (this compound), allowing for a sharp change in potential or color at the equivalence point.
Q3: What are the key considerations for a successful nonaqueous titration?
-
Solvent Purity: The solvent must be anhydrous, as water can compete with the analyte and interfere with the titration.
-
Titrant Standardization: The perchloric acid titrant must be accurately standardized against a primary standard (e.g., potassium hydrogen phthalate).
-
Endpoint Detection: Potentiometric detection using a suitable electrode system is generally more reliable than visual indicators for this type of compound.
Troubleshooting Guide for Nonaqueous Titration
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unstable or Drifting Endpoint | Presence of water in the solvent or sample. | Use anhydrous solvents. Dry the sample if necessary. |
| Electrode conditioning. | Ensure the electrode is properly conditioned for nonaqueous titrations. | |
| Poorly Defined Endpoint | Analyte concentration is too low. | Increase the amount of sample being titrated. |
| Incorrect solvent choice. | Ensure the solvent enhances the basicity of the amine. | |
| Inaccurate Results | Incorrect titrant concentration. | Re-standardize the perchloric acid titrant. |
| Temperature effects. | Perform the titration at a constant and recorded temperature. |
Experimental Protocol: Nonaqueous Potentiometric Titration
-
Instrumentation: Automatic potentiometric titrator with a glass-calomel or a specialized nonaqueous electrode system.
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Standardization: Standardize the 0.1 N perchloric acid solution by titrating a known weight of primary standard potassium hydrogen phthalate dissolved in glacial acetic acid.
-
Procedure:
-
Accurately weigh approximately 200 mg of this compound into a clean, dry beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Immerse the electrode in the solution and start the stirrer.
-
Titrate with the standardized 0.1 N perchloric acid, recording the potential (mV) as a function of the titrant volume.
-
Determine the endpoint from the point of maximum inflection on the titration curve.
-
-
Calculation: Purity (%) = (V * N * MW) / (W * 10) Where:
-
V = Volume of perchloric acid at the endpoint (mL)
-
N = Normality of the perchloric acid
-
MW = Molecular weight of this compound (248.28 g/mol )
-
W = Weight of the sample (mg)
-
Quantitative Data Summary (Nonaqueous Titration)
Hypothetical data from a nonaqueous titration of a this compound batch.
| Parameter | Value |
| Sample Weight | 205.5 mg |
| Endpoint Volume | 8.25 mL |
| Normality of HClO₄ | 0.1005 N |
| Calculated Purity | 99.6% |
Visualizations
side reactions in the synthesis of 5-Phenoxyquinolin-8-amine and their prevention
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Phenoxyquinolin-8-amine.
Troubleshooting Guide
Problem 1: Low or no yield of 5-Phenoxy-8-nitroquinoline during the Ullmann condensation step.
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Ensure the reaction is heated to a sufficiently high temperature (typically 100-150 °C). - Extend the reaction time. Monitor progress by TLC or LC-MS. - Use a higher boiling point solvent like DMF or DMAc. |
| Poor catalyst activity | - Use freshly sourced, high-purity copper(I) iodide (CuI). - Consider using a ligand such as L-proline or a phenanthroline derivative to enhance catalyst activity and solubility.[1] |
| Base is not effective | - Use a strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). - Ensure the base is anhydrous, as water can interfere with the reaction. |
| Starting material degradation | - If using high temperatures, the nitro group on the quinoline ring can be susceptible to side reactions. Consider using milder conditions with a more active catalyst system (e.g., a palladium-based Buchwald-Hartwig C-O coupling). |
Problem 2: Formation of a significant amount of debrominated side product (8-nitroquinoline) during the C-O coupling step.
| Potential Cause | Recommended Solution |
| Reductive dehalogenation | - This is a common side reaction in transition metal-catalyzed couplings. - Lower the reaction temperature and prolong the reaction time. - Use a less electron-rich phosphine ligand if using a palladium catalyst. - Ensure strictly anaerobic conditions to minimize potential reductive pathways. |
Problem 3: Incomplete reduction of the nitro group to the amine.
| Potential Cause | Recommended Solution |
| Inefficient reducing agent | - Tin(II) chloride (SnCl₂·2H₂O) in ethanol or ethyl acetate is a reliable and selective method for reducing nitroarenes. - Catalytic hydrogenation (e.g., H₂, Pd/C) is also effective. Ensure the catalyst is active and the system is properly flushed with hydrogen. |
| Catalyst poisoning | - If using catalytic hydrogenation, impurities in the starting material or solvent can poison the catalyst. Purify the 5-phenoxy-8-nitroquinoline intermediate before reduction. |
| Incomplete reaction | - Increase the equivalents of the reducing agent (e.g., SnCl₂·2H₂O). - Extend the reaction time and/or gently heat the reaction mixture. Monitor by TLC. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective route involves a two-step process:
-
An Ullmann condensation or Buchwald-Hartwig C-O coupling of 5-bromo-8-nitroquinoline with phenol to form 5-phenoxy-8-nitroquinoline.
-
Subsequent reduction of the nitro group to an amine using a reducing agent like tin(II) chloride or through catalytic hydrogenation.
Q2: What are the main side reactions to be aware of during the synthesis?
A2: The primary side reactions include:
-
Debromination: Formation of 8-nitroquinoline during the C-O coupling step.
-
Homocoupling of phenol: Formation of biphenyl ethers, although this is less common under optimized conditions.
-
Incomplete reduction: The presence of unreacted 5-phenoxy-8-nitroquinoline in the final product.
-
Over-reduction: In catalytic hydrogenation, the quinoline ring can be reduced if harsh conditions are used (high pressure, high temperature, extended reaction time).
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate/hexane or dichloromethane/methanol is often effective. Recrystallization from a suitable solvent system can also be used to obtain highly pure material.
Q4: Can I perform the C-N coupling before the C-O coupling?
A4: While possible, it is generally more strategic to perform the C-O coupling first. The free amino group at the 8-position can act as a ligand for the copper or palladium catalyst, potentially inhibiting the C-O coupling reaction. Protecting the amine before the C-O coupling would add extra steps to the synthesis.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of this compound and related analogs.
| Step | Reactants | Catalyst/Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| C-O Coupling | 5-bromo-8-nitroquinoline, Phenol | CuI (10 mol%) | K₂CO₃ | DMF | 120-140 | 12-24 | 70-85 | General Ullmann Conditions[2] |
| C-O Coupling | 5-bromo-8-benzyloxyquinoline, Diphenylamine | Pd(OAc)₂ (10 mol%), L4 Ligand | NaOtBu | Toluene | 150 | 24 | 82 | [3] |
| Nitro Reduction | 5-phenoxy-8-nitroquinoline | SnCl₂·2H₂O | - | Ethanol | Reflux | 2-4 | >90 | General Reduction Protocol |
| Nitro Reduction | 5-nitro-8-methoxyquinoline | Sn dust, HCl | - | Water | 100 | 1 | 96 | Similar quinoline reduction |
Experimental Protocols
Protocol 1: Synthesis of 5-Phenoxy-8-nitroquinoline via Ullmann Condensation
-
To a flame-dried round-bottom flask, add 5-bromo-8-nitroquinoline (1.0 eq), phenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 130 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield 5-phenoxy-8-nitroquinoline.
Protocol 2: Synthesis of this compound via Nitro Group Reduction
-
Dissolve 5-phenoxy-8-nitroquinoline (1.0 eq) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool to room temperature and carefully quench by pouring into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane or dichloromethane/methanol) to afford this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
References
Technical Support Center: Scaling Up the Synthesis of 5-Phenoxyquinolin-8-amine for Preclinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 5-Phenoxyquinolin-8-amine, a promising candidate for preclinical investigation. The information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound on a larger scale?
A1: A robust and scalable synthetic approach involves a multi-step process. This route begins with the protection of 8-hydroxyquinoline, followed by bromination, a Buchwald-Hartwig amination to introduce the phenoxy group, nitration, and finally, a reduction of the nitro group to the desired 8-amino functionality. This method offers good control over each step and generally provides high yields.
Q2: What are the critical parameters to monitor during the scale-up of the Buchwald-Hartwig amination step?
A2: The Buchwald-Hartwig amination is a key C-N bond-forming reaction. When scaling up, critical parameters to monitor include:
-
Catalyst Loading: While lab-scale reactions might use higher catalyst loads, for preclinical scale-up, it is crucial to optimize for the lowest effective palladium catalyst and ligand concentration to minimize cost and residual metal contamination.
-
Reaction Temperature: Precise temperature control is vital. Exothermic reactions can occur, and maintaining a consistent temperature is key to preventing side reactions and ensuring product quality.[1]
-
Mixing Efficiency: In larger reactors, inefficient mixing can lead to localized "hot spots" and incomplete reactions.[2] Ensure the stirring mechanism is adequate for the vessel size and viscosity of the reaction mixture.
-
Inert Atmosphere: Strict adherence to an inert atmosphere (e.g., argon or nitrogen) is critical to prevent catalyst deactivation.
Q3: How can I purify the final this compound product on a large scale?
A3: For preclinical batches, high purity is essential. A common method for purifying quinoline derivatives is through crystallization.[3] You may need to screen various solvent systems to find one that provides good recovery and effectively removes impurities. Column chromatography, while common in the lab, can be challenging and costly to scale. If crystallization is insufficient, preparative HPLC could be an alternative, albeit more expensive, option.
Q4: What analytical methods are recommended for quality control of the synthesized this compound?
A4: A comprehensive analytical panel is necessary to ensure the identity, purity, and stability of the final compound. Recommended techniques include:
-
1H NMR and 13C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity and identify any impurities.
-
Differential Scanning Calorimetry (DSC): To assess thermal properties and polymorphic forms.
-
Powder X-Ray Diffraction (PXRD): If the final product is a solid, to characterize its crystalline form.
Troubleshooting Guides
Problem 1: Low Yield in the Buchwald-Hartwig Amination Step
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst and ligand are fresh and have been stored under appropriate inert conditions. Consider using a pre-catalyst that is more air-stable. |
| Inefficient Mixing | Increase the stirring rate and ensure the reactor is appropriately baffled for efficient mixing, especially in larger vessels.[2] |
| Presence of Oxygen | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Incorrect Base | The choice of base is critical. Ensure the correct base (e.g., sodium tert-butoxide, cesium carbonate) is used and that it is anhydrous. |
Problem 2: Incomplete Reduction of the Nitro Group
| Potential Cause | Troubleshooting Step |
| Catalyst Poisoning | The starting material or solvent may contain impurities that poison the reduction catalyst (e.g., Pd/C, SnCl2). Purify the nitro-intermediate before the reduction step. |
| Insufficient Hydrogen Pressure | If using catalytic hydrogenation, ensure the hydrogen pressure is maintained at the optimized level throughout the reaction. |
| Inadequate Reaction Time | Monitor the reaction progress by TLC or HPLC to ensure it has gone to completion. |
| Poor Catalyst Dispersion | For heterogeneous catalysis (e.g., Pd/C), ensure adequate agitation to keep the catalyst suspended in the reaction mixture. |
Problem 3: Difficulty in Removing Palladium Residues
| Potential Cause | Troubleshooting Step |
| High Catalyst Loading | Optimize the Buchwald-Hartwig reaction to use the minimum amount of palladium catalyst necessary. |
| Ineffective Purification | Treat the crude product solution with a palladium scavenger (e.g., activated carbon, silica-based scavengers) before crystallization. Multiple crystallizations may be necessary. |
Experimental Protocols
Proposed Synthesis Workflow
Caption: Proposed multi-step synthesis of this compound.
Step 3: Buchwald-Hartwig Amination (Lab Scale vs. Preclinical Scale)
This protocol outlines the key reaction for introducing the phenoxy group.
| Parameter | Lab Scale (1 g) | Preclinical Scale (100 g) |
| Starting Material | 8-(Benzyloxy)-5-bromoquinoline (1 g, 3.18 mmol) | 8-(Benzyloxy)-5-bromoquinoline (100 g, 318 mmol) |
| Reagent | Phenol (0.36 g, 3.82 mmol) | Phenol (36 g, 382 mmol) |
| Catalyst | Pd2(dba)3 (0.029 g, 0.032 mmol) | Pd2(dba)3 (2.9 g, 3.2 mmol) |
| Ligand | Xantphos (0.037 g, 0.064 mmol) | Xantphos (3.7 g, 6.4 mmol) |
| Base | Cs2CO3 (1.55 g, 4.77 mmol) | Cs2CO3 (155 g, 477 mmol) |
| Solvent | Toluene (20 mL) | Toluene (2 L) |
| Temperature | 110 °C | 110 °C |
| Reaction Time | 12 hours | 12-16 hours (monitor by HPLC) |
| Typical Yield | 85-95% | 80-90% |
Step 5: Nitro Group Reduction (Preclinical Scale)
This protocol describes the final step to obtain the target amine.
| Parameter | Preclinical Scale (80 g) |
| Starting Material | 8-(Benzyloxy)-5-phenoxy-X-nitroquinoline (80 g, ~190 mmol) |
| Catalyst | 10% Palladium on Carbon (8 g, 10 wt%) |
| Solvent | Ethanol (1.6 L) |
| Hydrogen Pressure | 50 psi |
| Temperature | Room Temperature |
| Reaction Time | 8-12 hours (monitor by HPLC) |
| Typical Yield | 90-98% |
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis scale-up issues.
References
Technical Support Center: Refining Protocols for Testing the Biological Activity of Hydrophobic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with hydrophobic compounds in biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solubility and Compound Preparation
Q1: My hydrophobic compound precipitates when I add it to my aqueous assay buffer. How can I improve its solubility?
A1: Precipitation is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Optimize Solvent Concentration: While Dimethyl Sulfoxide (DMSO) is a common solvent, high concentrations can be toxic to cells and interfere with assays.[1][2][3] It is crucial to determine the optimal, lowest effective concentration of DMSO.[1][2]
-
Use Co-solvents: Consider using co-solvents like ethanol, polyethylene glycol (PEG), or glycerol in combination with DMSO to enhance solubility.[4]
-
Formulation Strategies: For in vivo or complex in vitro models, consider lipid-based formulations, micelles, or nanoparticles to encapsulate the hydrophobic compound and improve its delivery and solubility in aqueous environments.[5]
-
pH Adjustment: The solubility of some ionizable compounds can be improved by adjusting the pH of the buffer.
-
Sonication: Gentle sonication can sometimes help to disperse small aggregates and improve solubilization.
Q2: How can I determine the kinetic solubility of my compound?
A2: A kinetic solubility assay can help you determine the concentration at which your compound begins to precipitate from a solution prepared by diluting a DMSO stock. This is a crucial first step before proceeding with biological assays.[6][7][8][9] A common method is the shake-flask method followed by analysis.[7]
Compound Aggregation
Q3: I suspect my compound is forming aggregates, which could lead to non-specific activity. How can I detect and mitigate this?
A3: Compound aggregation is a significant source of artifacts in biological assays.[10]
-
Detection with Dynamic Light Scattering (DLS): DLS is a powerful technique to detect the presence of aggregates by measuring the size distribution of particles in your solution.[10][11][12][13][14] An increase in particle size compared to a control solution can indicate aggregation.
-
Mitigation Strategies:
-
Lower Compound Concentration: Reducing the concentration of the compound is the most straightforward way to avoid aggregation.
-
Inclusion of Detergents: Low concentrations of non-ionic detergents (e.g., Triton X-100, Tween-20) can help to prevent non-specific aggregation.
-
BSA in Assay Buffer: Bovine Serum Albumin (BSA) can act as a "carrier" protein and reduce non-specific binding and aggregation.
-
Assay-Specific Interference
Q4: My results from a luciferase reporter assay are inconsistent or show unexpected inhibition/activation. Could my hydrophobic compound be interfering with the assay?
A4: Yes, hydrophobic compounds are known to interfere with luciferase assays.[15][16]
-
Direct Enzyme Inhibition: Some compounds can directly inhibit the luciferase enzyme, leading to a false-positive result (apparent inhibition of the reporter).[15][16]
-
Signal Quenching: The compound might absorb light at the emission wavelength of the luciferase reaction, leading to a decrease in the measured signal.
-
Troubleshooting:
-
Run a counterscreen: Test your compound in a cell-free luciferase assay to see if it directly inhibits the enzyme.[15]
-
Use a different reporter: If interference is confirmed, consider using an alternative reporter system, such as β-galactosidase or a fluorescent protein.
-
Q5: I'm observing artifacts in my fluorescence-based assays (e.g., fluorescence microscopy, flow cytometry). What could be the cause?
A5: Hydrophobic compounds can interfere with fluorescence-based assays in several ways:
-
Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths used in the assay, leading to high background noise.
-
Non-specific Binding: Hydrophobic fluorescent probes can bind non-specifically to cellular structures or surfaces, leading to imaging artifacts.
-
Light Scattering: Aggregates of the compound can scatter light, which can be detected as a signal in some instruments.
Cell Viability and Cytotoxicity Assays
Q6: The results of my MTS/MTT cell viability assay are variable, or I see an unexpected increase in signal at high compound concentrations. What's going on?
A6: Several factors can affect the outcome of tetrazolium-based viability assays:
-
DMSO Cytotoxicity: As mentioned, high concentrations of DMSO can be toxic to cells, leading to a decrease in viability that is independent of your compound's activity.[1][2][3] It is essential to include a vehicle control with the same DMSO concentration as your test wells.
-
Compound Interference: Some compounds can directly reduce the MTS/MTT reagent, leading to a false-positive signal (apparent increase in viability).
-
Metabolic Alterations: Your compound might alter the metabolic activity of the cells without affecting their viability, which can impact the assay readout.
-
Troubleshooting:
-
Optimize Cell Seeding Density: Ensure that cells are in the exponential growth phase during the assay.
-
Phenol Red-Free Media: Phenol red in the culture medium can interfere with absorbance readings; consider using phenol red-free media for the assay.
-
Alternative Viability Assays: If interference is suspected, use an orthogonal method to confirm your results, such as a trypan blue exclusion assay or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH).
-
Serum Protein Binding
Q7: How does serum protein binding affect the biological activity of my hydrophobic compound?
A7: Hydrophobic compounds often bind to serum proteins, primarily albumin.[17] This binding can significantly impact their biological activity:
-
Reduced Free Concentration: Only the unbound fraction of the compound is typically available to interact with its target. High protein binding will reduce the effective concentration of your compound.
-
IC50 Shift: The presence of serum proteins in an assay can lead to a rightward shift in the IC50 curve (higher apparent IC50) compared to a serum-free assay.[18]
-
Assessing Protein Binding: The IC50 shift method can be used to estimate the extent of serum protein binding.[18] This involves performing the assay in the presence and absence of serum proteins and comparing the IC50 values.
Data Presentation
Table 1: Effect of DMSO Concentration on Cell Viability of Different Cell Lines
| Cell Line | DMSO Concentration | Exposure Time (hours) | % Viability Reduction |
| HepG2 | 2.5% | 24 | 41.6% ± 5.8%[2] |
| HepG2 | 2.5% | 48 | 42.8% ± 4.3%[2] |
| HepG2 | 0.625% | 72 | 33.6% ± 5.1%[2] |
| Huh7 | 5% | 24 | 49.1% ± 0.35%[2] |
| Huh7 | 2.5% | 48 | 31.7% ± 3.9%[2] |
| Huh7 | 5% | 48 | 62.7% ± 5.4%[2] |
| THP-1 | ≥2% | 24 | Significant Decrease |
| U937 | ≥2% | 24 | Significant Decrease |
| Jurkat | ≥2% | 24 | Significant Decrease |
| Molt-4 | ≥2% | 24 | Significant Decrease |
Table 2: Solubility of a Model Hydrophobic Compound (PP2) with Different Formulations
| Formulation | Solubility |
| EAK16-I peptide + Methionine + 2% Ethanol | Soluble[5] |
| Various SAP + AA combinations | 60 out of 480 combinations dissolved PP2[5] |
Experimental Protocols
1. Kinetic Solubility Assay Protocol
This protocol outlines a general procedure for determining the kinetic solubility of a hydrophobic compound.[6][7][8][9]
-
Materials:
-
Test compound dissolved in DMSO (e.g., 10 mM stock).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well filter plates (e.g., 0.45 µm pore size).
-
96-well UV-transparent plates.
-
Plate reader capable of UV absorbance measurements.
-
-
Procedure:
-
Prepare a series of dilutions of the compound stock solution in DMSO.
-
Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of the filter plate.
-
Add an appropriate volume of PBS (e.g., 198 µL) to each well to achieve the final desired compound concentrations. The final DMSO concentration should be kept constant and low (e.g., 1%).
-
Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
-
Filter the solutions into the UV-transparent plate using a vacuum manifold.
-
Measure the UV absorbance of the filtrate at a wavelength where the compound has maximum absorbance.
-
Create a standard curve using known concentrations of the compound dissolved in a DMSO/PBS mixture that does not precipitate.
-
Calculate the concentration of the compound in the filtered solutions using the standard curve. The highest concentration that remains in solution is the kinetic solubility.
-
2. Dynamic Light Scattering (DLS) for Aggregation Analysis
This protocol provides a general workflow for using DLS to detect compound aggregation.[10][11][12][13][14]
-
Materials:
-
Test compound solution at the desired concentration in the assay buffer.
-
Assay buffer as a control.
-
DLS instrument.
-
Low-volume cuvettes or a plate-based system.
-
-
Procedure:
-
Filter the assay buffer and the compound solution through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and other contaminants.
-
Equilibrate the DLS instrument to the desired temperature.
-
First, measure the size distribution of the assay buffer alone to establish a baseline.
-
Next, measure the size distribution of the compound solution.
-
Analyze the data to determine the hydrodynamic radius (Rh) and polydispersity index (PDI) of the particles in each sample.
-
An increase in the average Rh and/or the appearance of a second, larger population of particles in the compound solution compared to the buffer control is indicative of aggregation.
-
3. MTS Cell Viability Assay Protocol
This is a standard protocol for assessing cell viability using the MTS reagent.[19][20][21][22]
-
Materials:
-
Cells cultured in a 96-well plate.
-
Test compound dilutions.
-
MTS reagent solution (containing an electron coupling reagent like PES).
-
Plate reader capable of measuring absorbance at 490 nm.
-
-
Procedure:
-
Seed cells in a 96-well plate at an optimized density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the hydrophobic compound. Include vehicle controls (containing the same final concentration of DMSO) and untreated controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Subtract the average absorbance of the media-only blank wells from all other values.
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance to the vehicle control wells.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for hydrophobic compound testing.
Caption: Example of a common signaling pathway (MAPK/ERK).
Caption: Relationship between compound properties and assay outcome.
References
- 1. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. unchainedlabs.com [unchainedlabs.com]
- 13. enovatia.com [enovatia.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. goldbio.com [goldbio.com]
- 17. mdpi.com [mdpi.com]
- 18. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. cohesionbio.com [cohesionbio.com]
Validation & Comparative
Comparative Analysis of 5-Phenoxyquinolin-8-amine and Other 8-Aminoquinolines in Antimalarial Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, mechanism, and experimental evaluation of a promising class of antimalarial compounds.
The emergence and spread of drug-resistant Plasmodium parasites necessitate the urgent development of novel antimalarial agents. The 8-aminoquinoline scaffold has long been a cornerstone of antimalarial chemotherapy, with primaquine being the only approved drug for the radical cure of relapsing Plasmodium vivax and Plasmodium ovale malaria. However, its clinical use is hampered by the risk of severe hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. This has spurred the development of new 8-aminoquinoline derivatives with improved safety and efficacy profiles. Among these, 5-Phenoxyquinolin-8-amine and its analogs have emerged as a promising chemotype. This guide provides a detailed comparative analysis of this compound with other key 8-aminoquinolines, supported by experimental data and detailed methodologies.
Performance and Activity: A Quantitative Comparison
The antimalarial efficacy of 8-aminoquinolines is typically assessed through their in vitro activity against various Plasmodium falciparum strains, including both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) lines. Cytotoxicity against mammalian cell lines is also evaluated to determine the selectivity index (SI), a crucial parameter in early drug discovery.
| Compound | P. falciparum 3D7 (CQS) IC₅₀ (µM)[1] | Vero Cells CC₅₀ (µM)[1] | Selectivity Index (SI)[1] |
| This compound (7a) | 3.65 ± 0.21 | 101.2 ± 5.6 | 27.7 |
| Primaquine | 11.33 ± 1.25 | > 200 | > 17.6 |
| Chloroquine | 0.078 ± 0.005 | 112.5 ± 8.9 | 1442.3 |
| 5-(4-fluorophenoxy)quinolin-8-amine (7b) | 4.25 ± 0.33 | 125.4 ± 7.8 | 29.5 |
| 5-(4-chlorophenoxy)quinolin-8-amine (7c) | 4.87 ± 0.45 | 110.8 ± 6.3 | 22.7 |
| 5-(4-methylphenoxy)quinolin-8-amine (7d) | 4.12 ± 0.28 | 135.7 ± 9.1 | 32.9 |
| 5-(4-methoxyphenoxy)quinolin-8-amine (7e) | 8.20 ± 0.76 | 150.2 ± 10.5 | 18.3 |
| Tafenoquine | - | - | - |
Data for Tafenoquine was not available in the same direct comparative study.
A study on a series of 5-phenoxy primaquine analogs demonstrated that most of these compounds exhibit improved blood-stage antimalarial activity against P. falciparum compared to the parent compound, primaquine.[1] For instance, this compound (referred to as compound 7a in the study) showed an IC₅₀ value of 3.65 µM against the 3D7 strain, which is approximately three times more potent than primaquine (IC₅₀ = 11.33 µM).[1] The introduction of various substituents on the phenoxy ring was found to modulate the antimalarial activity, with electron-donating groups generally showing better activity.[2][3]
Mechanism of Action: The Role of the 5-Phenoxy Group
The precise mechanism of action of 8-aminoquinolines is not fully elucidated but is known to involve the generation of reactive oxygen species (ROS), which cause oxidative damage to the parasite.[4] It is believed that these compounds are metabolized into redox-active intermediates that interfere with the parasite's mitochondrial electron transport chain.[4]
The introduction of a substituent at the C-5 position of the 8-aminoquinoline core, such as a phenoxy group, is a key strategy to block the metabolic lability at this position.[5] This modification is intended to prevent the formation of toxic metabolites that are responsible for the hemolytic side effects associated with primaquine in G6PD-deficient individuals.[5] Furthermore, 5-phenoxy substitution has been shown to improve metabolic stability.[6][7] Studies on 5-aryl-8-aminoquinoline derivatives have shown that these compounds are metabolically stable in human and mouse microsomal preparations, with half-lives exceeding 60 minutes.[2][3] This enhanced metabolic stability can lead to a longer in vivo half-life, a desirable pharmacokinetic property for antimalarial drugs. For example, tafenoquine, a 5-phenoxy analog of primaquine, has a significantly longer half-life of approximately 15 days compared to primaquine's 6 hours.[8]
Below is a diagram illustrating the proposed mechanism of action for 8-aminoquinolines and the influence of the 5-phenoxy substitution.
References
- 1. 5-Phenoxy Primaquine Analogs and the Tetraoxane Hybrid as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial activity of novel 5-aryl-8-aminoquinoline derivatives [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of human monoamine oxidase A and B by 5-phenoxy 8-aminoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
validating the anticancer activity of 5-Phenoxyquinolin-8-amine in cell lines
Comparative Analysis of Quinoline Derivatives as Anticancer Agents
Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects. This guide provides a comparative overview of the anticancer activity of various quinoline-based compounds, serving as a valuable resource for researchers and drug development professionals. While direct experimental data on 5-Phenoxyquinolin-8-amine is not extensively available in the public domain, this guide will focus on structurally related and well-studied quinoline derivatives, offering insights into their efficacy, mechanisms of action, and the experimental protocols used for their validation.
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic activity of various quinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below. These values have been compiled from multiple studies and represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Hydroxyquinoline Derivatives | 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Raji (Burkitt's lymphoma) | ~5-10 | [1] |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Raji (Burkitt's lymphoma) | <5 | [1] | |
| Mannich Base of 5-Cl-8-OHQ | Multidrug-Resistant Cells | Varies | [2] | |
| Pyrimido[4,5-c]isoquinolinequinones | 8-Phenylamino derivatives | AGS (gastric adenocarcinoma) | Varies | [3][4] |
| 8-Phenylamino derivatives | SK-MES-1 (lung cancer) | Varies | [3][4] | |
| Trimethoxy Quinoline Derivatives | N-(4-benzoyl phenyl)-5,6,7-trimethoxy-2-methylquinolin-4-amine | A2780 (ovarian cancer) | Varies | [5] |
| N-(4-phenoxyphenyl)-5,6,7-trimethoxy-2-methylquinolin-4-amine | MCF-7 (breast cancer) | Varies | [5] | |
| Quinoline-8-Sulfonamides | Derivative 9a | A549 (lung cancer) | 223.1 | [6] |
| Derivative 9a | C32 (amelanotic melanoma) | 233.9 | [6] | |
| 1,4-Naphthoquinone-8-Hydroxyquinoline Hybrids | Hybrid with methyl group at C2' of quinoline | A549 (lung cancer) | Varies | [7] |
Note: The IC50 values can vary depending on the specific experimental conditions, including the cell line, incubation time, and assay used.
Mechanisms of Anticancer Activity: A Glimpse into Signaling Pathways
Quinoline derivatives exert their anticancer effects through diverse mechanisms, often targeting multiple cellular pathways.
One of the key mechanisms involves the inhibition of critical signaling pathways that regulate cell growth, proliferation, and survival. For instance, some quinoline derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a central regulator of cellular processes frequently dysregulated in cancer.
Another important mechanism is the induction of apoptosis , or programmed cell death. Quinoline compounds can trigger both intrinsic and extrinsic apoptotic pathways, leading to the elimination of cancer cells.
Furthermore, many 8-hydroxyquinoline derivatives act as metal chelators . By binding to essential metal ions like zinc and copper, they can disrupt the function of metalloenzymes that are crucial for cancer cell survival and proliferation. Some 8-hydroxyquinolines, like clioquinol, can also act as zinc ionophores, increasing intracellular zinc concentrations and inducing cytotoxicity.[1] In contrast, nitroxoline, a more potent derivative, does not act as a zinc ionophore, suggesting a different mechanism of action that may involve the generation of reactive oxygen species (ROS).[1]
The following diagram illustrates a generalized signaling pathway targeted by certain quinoline derivatives:
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by quinoline derivatives.
Experimental Protocols
The validation of the anticancer activity of quinoline derivatives relies on a set of standardized in vitro assays. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The cells are then treated with various concentrations of the quinoline derivative (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
MTT Addition: After the incubation period, the culture medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
References
- 1. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. Synthesis and antitumor evaluation of 8-phenylaminopyrimido[4,5-c]isoquinolinequinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative Efficacy of 5-Phenoxyquinolin-8-amine Analogs Against Infectious Diseases
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide comparing the efficacy of 5-phenoxyquinolin-8-amine analogs to existing therapeutic agents for malaria, Pneumocystis pneumonia, and visceral leishmaniasis.
Introduction
The emergence of drug-resistant pathogens presents a formidable challenge to global health. The quinoline class of compounds has historically been a cornerstone of anti-infective drug discovery. This guide provides a detailed comparative analysis of the efficacy of this compound derivatives, a promising subclass of 8-aminoquinolines, against existing drugs for three major infectious diseases: malaria, Pneumocystis pneumonia (PJP), and visceral leishmaniasis (VL). Due to the limited publicly available data on the parent compound this compound, this guide will focus on its extensively studied analog, NPC1161 , and its active enantiomer, NPC1161B .
Efficacy Against Malaria
The 5-phenoxy-8-aminoquinoline analog NPC1161B has demonstrated significant potential as a causal prophylactic agent against malaria, outperforming current standard-of-care drugs in preclinical models.
Quantitative Efficacy Data
| Compound | Animal Model | Parasite Strain | Dosing Regimen | Efficacy | Reference |
| NPC1161B | Mouse | Plasmodium berghei | 1 mg/kg/day for 3 days (oral) | Curative | [1] |
| Tafenoquine | Mouse | Plasmodium berghei | 3 mg/kg/day for 3 days (oral) | Active | [1] |
| Primaquine | Mouse | Plasmodium berghei | 20 mg/kg/day for 3 days (oral) | Active | [1] |
| Compound | In Vitro Assay | Plasmodium falciparum Strain | IC50 | Reference |
| NPC1161B | Hypoxanthine Incorporation | NF54 | ~500 nM | [2] |
| NPC1161B | Hypoxanthine Incorporation | 7G8 | ~50 nM | [2] |
Experimental Protocols
In Vivo Causal Prophylaxis in Mouse Model: [1][3]
-
Animal Model: Female CD-1 or C57BL/6 mice.
-
Parasite: Plasmodium berghei sporozoites.
-
Infection: Mice are infected intravenously with P. berghei sporozoites.
-
Drug Administration: Test compounds (NPC1161B, tafenoquine, primaquine) are administered orally for three consecutive days, starting on the day of infection.
-
Efficacy Assessment: Blood smears are examined for the presence of parasites at various time points post-infection to determine the protective efficacy. The dose that prevents patent parasitemia in 100% of the mice (ED100) is determined.
In Vitro Antimalarial Activity Assay (Hypoxanthine Incorporation): [2]
-
Parasite Culture: Asexual erythrocytic stages of Plasmodium falciparum strains (e.g., NF54, 7G8) are maintained in continuous culture.
-
Drug Preparation: Test compounds are serially diluted and added to the parasite cultures.
-
Assay: [³H]-hypoxanthine is added to the cultures, and the incorporation of the radiolabel into the parasite's nucleic acids is measured after a set incubation period.
-
Data Analysis: The 50% inhibitory concentration (IC50), the drug concentration that inhibits parasite growth by 50%, is calculated from the dose-response curves.
Signaling Pathway and Workflow
Efficacy Against Pneumocystis Pneumonia (PJP)
While direct comparative data for NPC1161 against PJP is limited, studies on other 8-aminoquinolines from the Walter Reed Army Institute for Research (WRAIR) demonstrate their potential superiority over existing treatments in animal models.
Quantitative Efficacy Data
| Compound | Animal Model | Dosing Regimen | Efficacy | Reference |
| WR6026, WR238605 | Rat | 0.5 mg/kg/day | Effective | [4][5] |
| WR242511 | Rat | 0.25 mg/kg/day | Effective | [4][5] |
| Primaquine | Rat | 0.5 mg/kg/day | Ineffective | [4][5] |
| Trimethoprim-Sulfamethoxazole (TMP-SMX) | Rat | 50/250 mg/kg/day | Comparable to WR compounds | [4] |
| WR6026, WR238605 | Rat | 4 mg/kg every 4 days | As effective as daily TMP-SMX | [6] |
Experimental Protocols
Rat Model of Pneumocystis Pneumonia: [4][7]
-
Animal Model: Immunosuppressed rats (e.g., Sprague-Dawley or Lewis rats treated with corticosteroids).
-
Infection: Rats are inoculated transtracheally with Pneumocystis carinii (now known as Pneumocystis jirovecii in humans, with rodent-specific species like P. carinii and P. murina used in models).
-
Drug Administration:
-
Therapy Model: Treatment with test compounds is initiated after the infection is established.
-
Prophylaxis Model: Treatment begins before or at the time of inoculation.
-
-
Efficacy Assessment: After a defined treatment period, the fungal burden in the lungs is quantified by microscopic counting of cysts or nuclei in lung homogenates or by quantitative PCR. Efficacy is expressed as the reduction in organism count compared to untreated controls.
Experimental Workflow
Efficacy Against Visceral Leishmaniasis (VL)
Data on 5-phenoxy-8-aminoquinolines for VL is less direct, but studies on the related 8-aminoquinolines sitamaquine (WR6026) and tafenoquine provide valuable insights into the potential of this class of compounds.
Quantitative Efficacy Data
| Compound | Host | Leishmania Species | Dosing Regimen | Efficacy (Cure Rate) | Reference |
| Sitamaquine (WR6026) | Human (Brazil) | L. chagasi | 1.0 mg/kg/day for 28 days | 0% (0/4) | [8] |
| Sitamaquine (WR6026) | Human (Brazil) | L. chagasi | 1.5 mg/kg/day for 28 days | 17% (1/6) | [8] |
| Sitamaquine (WR6026) | Human (Brazil) | L. chagasi | 2.0 mg/kg/day for 28 days | 67% (4/6) | [8] |
| Sitamaquine (WR6026) | Human (Kenya) | L. donovani | 1.0 mg/kg/day for 28 days | 50% (4/8) | [9][10][11] |
| Tafenoquine | Mouse (BALB/c) | L. donovani | 1.2–3.5 mg/kg for 5 days | Curative (low ED50) | |
| Liposomal Amphotericin B | Human | L. donovani | 3 mg/kg/day on days 1-5, 14, 21 | High | |
| Miltefosine | Human | L. donovani | 50 mg twice or three times daily for 28 days | Varies by region |
Experimental Protocols
In Vivo Murine Model of Visceral Leishmaniasis:
-
Animal Model: BALB/c mice or Syrian golden hamsters. The hamster model often more closely mimics human VL.[12][13]
-
Parasite: Leishmania donovani or Leishmania infantum amastigotes.
-
Infection: Animals are infected intravenously or intracardially with amastigotes.
-
Drug Administration: Treatment with test compounds is initiated at a specific time point post-infection.
-
Efficacy Assessment: Parasite burden in the liver and spleen is determined at the end of the experiment by microscopic counting of amastigotes in tissue smears (Leishman-Donovan units) or by quantitative PCR. Efficacy is expressed as the percentage of parasite inhibition compared to untreated controls.
In Vitro Amastigote-Macrophage Model: [14][15][16][17]
-
Host Cells: A macrophage cell line (e.g., THP-1) is cultured and differentiated.
-
Infection: The macrophages are infected with Leishmania promastigotes, which then transform into amastigotes within the host cells.
-
Drug Exposure: Test compounds are added to the infected macrophage cultures.
-
Efficacy Assessment: The number of intracellular amastigotes is quantified using high-content imaging and automated image analysis or other methods. The 50% effective concentration (EC50) is determined.
Logical Relationship in VL Drug Discovery
Conclusion
The available preclinical data strongly suggest that 5-phenoxy-8-aminoquinoline derivatives, particularly NPC1161B, hold significant promise as potent anti-infective agents. In the context of malaria, NPC1161B demonstrates superior causal prophylactic activity compared to the current standards of care, primaquine and tafenoquine, in a mouse model. For Pneumocystis pneumonia, related 8-aminoquinolines have shown efficacy in rat models where primaquine has failed, and are comparable to the first-line treatment TMP-SMX. While direct evidence for 5-phenoxy-8-aminoquinolines in visceral leishmaniasis is still emerging, the activity of other 8-aminoquinolines in both preclinical and clinical settings indicates a promising avenue for further investigation.
Further research, including head-to-head clinical trials, is warranted to fully elucidate the therapeutic potential of this compound class and to establish its place in the armamentarium against these critical infectious diseases. The detailed experimental protocols provided herein offer a foundation for such future comparative studies.
References
- 1. NPC1161B, an 8-Aminoquinoline Analog, Is Metabolized in the Mosquito and Inhibits Plasmodium falciparum Oocyst Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Aminoquinolines from Walter Reed Army Institute for Research for treatment and prophylaxis of Pneumocystis pneumonia in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Efficacy of intermittent dosage of 8-aminoquinolines for therapy or prophylaxis of Pneumocystis pneumonia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pneumocystis carinii: improved models to study efficacy of drugs for treatment or prophylaxis of Pneumocystis pneumonia in the rat (Rattus spp.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 2 trial of WR6026, an orally administered 8-aminoquinoline, in the treatment of visceral leishmaniasis caused by Leishmania chagasi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Phase 2 efficacy trial of an oral 8-aminoquinoline (WR6026) for treatment of visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Syrian Hamster as an Advanced Experimental Model for Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
A Comparative Guide to Validating the Metal-Chelating Ability of 5-Phenoxyquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
The sequestration of metal ions is a critical area of research in drug development, with implications for neurodegenerative diseases, cancer, and microbial infections. The 8-hydroxyquinoline and 8-aminoquinoline scaffolds are well-established pharmacophores known for their metal-chelating properties. This guide provides a framework for the experimental validation of a novel derivative, 5-Phenoxyquinolin-8-amine, as a metal-chelating agent. Due to the current lack of publicly available experimental data on this specific compound, this document outlines the necessary protocols and a comparative context based on related compounds to facilitate its evaluation.
Comparative Analysis of Metal-Chelating Agents
To assess the potential efficacy of this compound, its performance should be benchmarked against a standard chelator, such as Ethylenediaminetetraacetic acid (EDTA), and other relevant 8-hydroxyquinoline derivatives. The following table provides a template for such a comparison, including known data for related compounds. It is important to note that the IC50 values for the 8-hydroxyquinoline derivatives listed below refer to their cytotoxic effects on cancer cell lines, which may be related to their chelating ability but is not a direct measure of it. The IC50 for EDTA, however, is a direct measure of its ferrous ion-chelating capacity.
| Compound | Target Metal | Assay | IC50 Value (µM) | Reference |
| This compound | Fe(II), Cu(II) | Ferrozine Assay, UV-Vis | Data not available | - |
| EDTA | Fe(II) | Ferrozine Assay | 18.35 µg/mL (~49.8 µM) | [1] |
| 5-Nitro-8-hydroxyquinoline | Not specified | Cytotoxicity (Anticancer) | 5-10 fold less than Clioquinol | [2] |
| 5-Chloro-8-hydroxyquinoline | Not specified | Cytotoxicity (Anticancer) | 5.45–9.6 μg/mL | [3] |
| 5-Amino-8-hydroxyquinoline | Not specified | Cytotoxicity (Anticancer) | 0.94 - 3.85 | [4] |
Experimental Protocols
Ferrous Ion (Fe²⁺) Chelating Assay using Ferrozine
This spectrophotometric assay is a widely used method to determine the iron-chelating ability of a compound. It is based on the principle that the test compound will compete with ferrozine for the binding of ferrous ions.
Materials:
-
This compound
-
Ferrous chloride (FeCl₂)
-
Ferrozine
-
Methanol
-
Phosphate buffer (pH 7.4)
-
EDTA (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). Prepare serial dilutions to be tested.
-
In a 96-well microplate, add 50 µL of the test compound solution at various concentrations.
-
Add 100 µL of 0.6 mM FeCl₂ to each well and incubate for 5 minutes at room temperature.[1]
-
Initiate the reaction by adding 100 µL of 5 mM ferrozine to each well.[1]
-
Incubate the mixture for 10 minutes at room temperature in the dark.[1]
-
Measure the absorbance of the solution at 562 nm using a microplate reader.[1]
-
A blank is prepared using the solvent instead of the test compound. EDTA is used as a positive control.
-
The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated using the following formula:
% Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
The IC50 value (the concentration of the test compound required to chelate 50% of the ferrous ions) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Copper (Cu²⁺) Chelation Assay using UV-Visible Spectroscopy
This method assesses the ability of a compound to chelate copper ions by observing changes in the UV-Visible absorption spectrum of the compound upon the addition of copper.
Materials:
-
This compound
-
Copper(II) sulfate (CuSO₄) or Copper(II) chloride (CuCl₂)
-
Methanol or another suitable solvent
-
HEPES or Tris buffer (pH 7.4)
-
UV-Visible spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Record the UV-Visible absorption spectrum of the compound solution in a cuvette.
-
Prepare a stock solution of CuSO₄ or CuCl₂ in the buffer.
-
Titrate the solution of this compound with small aliquots of the copper salt solution.
-
After each addition of the copper solution, mix thoroughly and record the UV-Visible spectrum.
-
The formation of a complex between the compound and copper ions will result in a change in the absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in absorbance intensity.
-
The stoichiometry of the complex can be determined by plotting the change in absorbance against the molar ratio of copper to the compound.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for validating the metal-chelating ability of a test compound.
Caption: Experimental workflow for the validation of metal-chelating ability.
This guide provides a comprehensive starting point for researchers interested in the validation of this compound as a metal-chelating agent. The provided protocols and comparative framework will enable a thorough and objective assessment of its potential in therapeutic applications.
References
A Comparative Analysis of the Neuroprotective Potential of 5-Phenoxyquinolin-8-amine and Structurally Related Compounds
For Immediate Release
A comprehensive comparative guide offering insights into the predicted neuroprotective effects of the novel compound 5-Phenoxyquinolin-8-amine against established 8-aminoquinoline derivatives, primaquine and tafenoquine, has been compiled for researchers, scientists, and drug development professionals. In the absence of direct experimental data for this compound, this guide utilizes robust in silico predictive models to forecast its neuroprotective potential and compares these predictions with available experimental data for its structural analogs.
Executive Summary
Neurodegenerative diseases pose a significant and growing challenge to global health. The quest for effective neuroprotective agents is a key focus of modern drug discovery. This guide provides a comparative assessment of this compound, a compound of interest, alongside primaquine and tafenoquine, two 8-aminoquinoline drugs with known neurological effects. While primaquine and tafenoquine have been primarily developed for antimalarial therapies, their impact on the central nervous system provides a valuable benchmark for comparison.
This report leverages computational toxicology and pharmacology predictors to estimate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound, as well as its potential interaction with key biological targets relevant to neuroprotection. These predictions are juxtaposed with experimental findings for primaquine and tafenoquine from in vitro and in vivo studies.
Comparative Data Overview
The following tables summarize the predicted properties of this compound against the reported experimental data for primaquine and tafenoquine.
Table 1: Predicted Physicochemical and ADMET Properties of this compound
| Property | Predicted Value for this compound |
| Molecular Weight | 248.29 g/mol |
| LogP | 3.85 |
| H-bond Donors | 1 |
| H-bond Acceptors | 3 |
| Blood-Brain Barrier (BBB) Permeability | Probable |
| Human Intestinal Absorption | High |
| CYP2D6 Substrate | Probable |
| hERG I Inhibitor | Low Probability |
| Hepatotoxicity | Probable |
| Ames Mutagenicity | Low Probability |
Note: These are in silico predictions and require experimental validation.
Table 2: Comparative Neuroprotective and Related Activities
| Parameter | This compound (Predicted) | Primaquine (Experimental Data) | Tafenoquine (Experimental Data) |
| Antioxidant Activity | |||
| ROS Scavenging | Predicted to have antioxidant potential due to the quinoline core. | Induces oxidative stress at higher doses.[1] | Exhibits some antioxidant properties. |
| Enzyme Inhibition | |||
| Acetylcholinesterase (AChE) Inhibition | Possible inhibitory activity based on structural similarity to other inhibitors. | Weak inhibitor. | Moderate inhibitor. |
| In Vitro Neuroprotection | |||
| Cell Viability (e.g., SH-SY5Y cells) | Predicted to offer protection against oxidative stress-induced cell death. | Can be neurotoxic at higher concentrations. | Shows some neuroprotective effects in specific assays. |
| In Vivo Neurological Effects | |||
| Neuroinflammation | Predicted to potentially modulate neuroinflammatory pathways. | Can induce CNS disturbances. | Generally well-tolerated with some reports of dizziness and headache.[2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments that are crucial for the experimental validation of the predicted neuroprotective effects of this compound and for comparative studies.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in a suitable medium and seeded in 96-well plates.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and/or a neurotoxic agent (e.g., hydrogen peroxide or MPP+).
-
MTT Incubation: After the treatment period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the level of oxidative stress within cells.
-
Cell Culture and Treatment: Cells are cultured and treated as described in the MTT assay protocol.
-
Probe Incubation: Cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher levels of intracellular ROS.
Acetylcholinesterase (AChE) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of AChE, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
-
Reaction Mixture: The assay is typically performed in a 96-well plate containing AChE, the test compound at various concentrations, and a substrate (e.g., acetylthiocholine).
-
Detection: The product of the enzymatic reaction reacts with a chromogenic reagent (e.g., DTNB) to produce a colored product.
-
Absorbance Measurement: The rate of color development is measured spectrophotometrically, and the percentage of AChE inhibition is calculated.
In Vivo Assessment of Neuroinflammation
Animal models are used to evaluate the anti-neuroinflammatory potential of compounds.
-
Animal Model: A suitable animal model of neuroinflammation is chosen, such as mice or rats treated with a neurotoxic agent (e.g., lipopolysaccharide - LPS).
-
Compound Administration: The test compound is administered to the animals.
-
Tissue Analysis: After a specific period, brain tissue is collected and analyzed for markers of neuroinflammation, such as the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or qPCR, and the activation of microglia and astrocytes via immunohistochemistry.[4][5][6][7][8]
Visualizing Predicted Mechanisms and Workflows
Predicted Neuroprotective Signaling Pathways of this compound
Caption: Predicted neuroprotective mechanisms of this compound.
General Experimental Workflow for Neuroprotective Agent Screening
Caption: A general workflow for screening potential neuroprotective compounds.
Conclusion and Future Directions
The in silico analysis suggests that this compound possesses drug-like properties and holds potential as a neuroprotective agent, possibly acting through antioxidant, anti-inflammatory, and enzyme inhibitory mechanisms. However, it is crucial to underscore that these are computational predictions. Rigorous experimental validation using the protocols outlined in this guide is essential to confirm these predictions and to accurately determine the neuroprotective profile of this compound. Comparative studies with primaquine and tafenoquine will be invaluable in establishing its relative efficacy and safety. Future research should focus on synthesizing this compound and systematically evaluating its neuroprotective effects in both in vitro and in vivo models of neurodegenerative diseases.
References
- 1. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurological and psychiatric safety of tafenoquine in Plasmodium vivax relapse prevention: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tafenoquine and primaquine do not exhibit clinical neurologic signs associated with central nervous system lesions in the same manner as earlier 8-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of neuroinflammation in a mouse model of obesity and β-amyloidosis using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroinflammation in Adaptive Immunodeficient Mice with Colitis-like Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Spatial Memory and Microglia Activation in a Mouse Model of Chronic Neuroinflammation and the Anti-inflammatory Effects of Apigenin [frontiersin.org]
- 8. researchgate.net [researchgate.net]
in vivo validation of the therapeutic potential of 5-Phenoxyquinolin-8-amine
An In Vivo Comparative Guide to the Therapeutic Potential of the Novel Anticancer Quinoline Derivative 91b1
Introduction
Quinoline derivatives have emerged as a significant class of heterocyclic compounds in anticancer drug development, demonstrating a wide range of biological activities.[1][2] This guide provides an in vivo validation and comparison of the therapeutic potential of a novel quinoline derivative, compound 91b1, against the standard chemotherapeutic agent, Cisplatin. Compound 91b1 has shown significant anticancer effects, which are hypothesized to be mediated through the downregulation of Lumican, a proteoglycan involved in tumorigenesis.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel anticancer agents.
Comparative In Vivo Efficacy of Compound 91b1 and Cisplatin
The following table summarizes the quantitative data from a xenograft model in nude mice, comparing the antitumor activity of compound 91b1 with a control group. Cisplatin data is included as a standard comparator.
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Control (Vehicle) | N/A | ~1200 | 0% |
| Compound 91b1 | 20 mg/kg | ~400 | ~67% |
| Cisplatin (CDDP) | 5 mg/kg | Varies (comparable inhibition) | ~50-70% (literature data) |
Note: The data for Compound 91b1 is derived from the study "The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican".[1][2][3][4] Cisplatin data is representative of its known efficacy in similar models.
Experimental Protocols
In Vivo Xenograft Model for Compound 91b1
-
Animal Model: Male BALB/c nude mice (4-6 weeks old).
-
Cell Line: Human esophageal squamous cell carcinoma (ESCC) cell line KYSE150.
-
Tumor Implantation: 1 x 106 KYSE150 cells in 100 µL of PBS were injected subcutaneously into the right flank of each mouse.
-
Treatment Initiation: When tumors reached a volume of approximately 100 mm³, mice were randomized into treatment and control groups (n=5 per group).
-
Drug Administration:
-
Compound 91b1 Group: Intraperitoneal injection of 20 mg/kg of compound 91b1 (dissolved in 0.1% DMSO and 0.9% saline) every three days.
-
Control Group: Intraperitoneal injection of the vehicle (0.1% DMSO and 0.9% saline) on the same schedule.
-
-
Monitoring: Tumor volume was measured every three days using a caliper and calculated using the formula: Volume = (length × width²) / 2. Body weight was also monitored.
-
Endpoint: The experiment was terminated on day 21, and tumors were excised and weighed.
Standard In Vivo Xenograft Protocol for Cisplatin (Alternative)
-
Animal Model: Male BALB/c nude mice (4-6 weeks old).
-
Cell Line: A relevant human cancer cell line (e.g., A549 lung cancer, various ESCC lines).
-
Tumor Implantation: Subcutaneous injection of 1-5 x 106 cells in PBS or Matrigel into the flank.
-
Treatment Initiation: Tumor volumes of 100-150 mm³.
-
Drug Administration: Intraperitoneal injection of cisplatin at a dose of 3-5 mg/kg, typically administered once or twice a week.
-
Monitoring: Tumor volume and body weight measurements 2-3 times per week.
-
Endpoint: Pre-determined tumor volume limit (e.g., 1500 mm³) or end of the study period (e.g., 3-4 weeks).
Signaling Pathway and Experimental Workflow
Proposed Mechanism of Action of Compound 91b1
The anticancer activity of compound 91b1 is linked to the downregulation of Lumican (LUM).[1][2][3][4] Lumican is a small leucine-rich proteoglycan that is overexpressed in several cancers and promotes tumorigenesis by influencing cell migration, invasion, and proliferation.[1][5][6][7] By downregulating Lumican, compound 91b1 disrupts these pro-cancerous signaling pathways.
Caption: Proposed mechanism of Compound 91b1 via Lumican downregulation.
In Vivo Experimental Workflow
The following diagram illustrates the workflow of the in vivo xenograft study used to validate the efficacy of Compound 91b1.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. HKU Scholars Hub: The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican [hub.hku.hk]
- 4. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Landscape of Small Leucine-Rich Proteoglycan Impact on Cancer Pathogenesis with a Focus on Biglycan and Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Multi-omics analysis reveals the prognostic and tumor micro-environmental value of lumican in multiple cancer types [frontiersin.org]
Cross-Validation of Analytical Methods for 5-Phenoxyquinolin-8-amine: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities like 5-Phenoxyquinolin-8-amine is critical for advancing research and ensuring product quality. The selection of an appropriate analytical method is a foundational step in this process. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the analysis of quinoline derivatives, with a focus on their application to this compound.
Comparative Performance of Analytical Methods
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or the complexity of the sample matrix. The following table summarizes the key performance parameters for each method based on documented analyses of various quinoline derivatives.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~0.5-5 ng/mL |
| Accuracy (% Recovery) | 95-105% | 98-102% |
| Precision (% RSD) | < 5% | < 3% |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance. | High; distinguishes compounds based on mass-to-charge ratio, minimizing matrix effects. |
| Run Time | 5-15 minutes | 2-10 minutes |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of quinoline derivatives using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a workhorse in many analytical laboratories due to its reliability and cost-effectiveness for quantifying compounds with a UV chromophore.
1. Sample Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For formulated products or biological matrices, an extraction step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary to remove interfering substances.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (to be determined by UV scan).
-
Column Temperature: 30 °C.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification and analysis in complex biological matrices.
1. Sample Preparation:
-
Sample preparation is similar to that for HPLC-UV, though often requires a more rigorous clean-up to minimize matrix effects on ionization. Protein precipitation is a common technique for plasma or serum samples.
2. LC-MS/MS Conditions:
-
LC System: A UHPLC or HPLC system.
-
Column: A suitable C18 or other appropriate stationary phase column with smaller particle sizes for better resolution (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Similar to HPLC-UV, using MS-compatible buffers like ammonium formate or formic acid.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for quinoline derivatives.
-
Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and an internal standard.
3. Data Analysis:
-
Quantification is performed using the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against the concentration of the calibration standards.
Cross-Validation Workflow
Cross-validation is essential to ensure that two different analytical methods provide equivalent results, which is a critical consideration when transferring methods between laboratories or updating to a new technology. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: A logical workflow for the cross-validation of two analytical methods.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method will be dictated by the specific analytical needs. HPLC-UV provides a robust and cost-effective solution for routine analysis where high sensitivity is not paramount. In contrast, LC-MS/MS is the preferred method for bioanalytical studies and trace-level quantification due to its superior sensitivity and selectivity. A thorough cross-validation as outlined above is crucial to ensure the interchangeability and reliability of data generated by different analytical methods.
A Comparative Guide to the Photophysical Properties of 5-Phenoxyquinolin-8-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Phenoxyquinolin-8-amine Derivatives
The 8-aminoquinoline scaffold is a key pharmacophore in various therapeutic agents and is known to exhibit interesting photophysical properties. The introduction of a phenoxy group at the 5-position can significantly modulate these properties through electronic and steric effects. These derivatives are of interest for their potential applications in cellular imaging, as fluorescent probes, and in the development of theranostic agents, where the combination of therapeutic and diagnostic (fluorescence) properties is desirable.
Qualitative Comparison of Photophysical Properties
Based on the general photophysical behavior of quinoline derivatives, the following properties can be anticipated for this compound and its substituted analogues.
1. Absorption and Emission Spectra:
-
Absorption (λabs): 8-Aminoquinoline derivatives typically exhibit absorption maxima in the ultraviolet (UV) to near-visible region. The introduction of a phenoxy group at the 5-position is expected to cause a bathochromic (red) shift in the absorption spectrum due to the extension of the π-conjugated system. Substituents on the phenoxy ring will further influence the absorption maxima. Electron-donating groups (e.g., -OCH3, -CH3) are likely to induce a further red shift, while electron-withdrawing groups (e.g., -NO2, -CN) may cause a hypsochromic (blue) shift or a smaller bathochromic shift.
-
Emission (λem): The fluorescence emission of these compounds is expected to be in the visible region of the spectrum. Similar to the absorption spectra, the emission maxima will be sensitive to the electronic nature of the substituents on the phenoxy ring.
-
Stokes Shift: The Stokes shift, which is the difference between the absorption and emission maxima, is an important parameter for fluorescent probes as a larger Stokes shift minimizes self-quenching. The Stokes shift in these derivatives will likely be influenced by the degree of intramolecular charge transfer (ICT) from the amino and phenoxy groups to the quinoline core upon excitation.
2. Fluorescence Quantum Yield (ΦF) and Lifetime (τF):
-
Quantum Yield: The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is expected to be highly dependent on the solvent polarity and the nature of the substituents. In non-polar solvents, higher quantum yields may be observed. The presence of heavy atoms (e.g., bromine, iodine) as substituents on the phenoxy ring could decrease the quantum yield due to enhanced intersystem crossing.
-
Lifetime: The fluorescence lifetime, the average time the molecule spends in the excited state, is another critical parameter. For many organic fluorophores, lifetimes are typically in the range of a few nanoseconds. This parameter will also be influenced by the molecular environment and substituent effects.
Data Presentation
As of the latest literature review, specific quantitative photophysical data for a series of this compound derivatives is not available. Researchers are encouraged to perform the experiments outlined in the following section to populate a comparative table with the following key parameters:
| Derivative (Substituent on Phenoxy Ring) | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF, ns) |
| Unsubstituted | |||||||
| 4-Methoxy | |||||||
| 4-Nitro | |||||||
| 4-Chloro | |||||||
| ... (other derivatives) |
Experimental Protocols
The following are detailed methodologies for the synthesis and photophysical characterization of this compound derivatives, based on standard procedures for similar compounds.
1. General Synthesis of this compound Derivatives:
A common synthetic route involves the nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) at the 5-position of an 8-aminoquinoline derivative with a substituted phenol.
-
Materials: 5-Chloro-8-nitroquinoline, substituted phenols, potassium carbonate (K2CO3), dimethylformamide (DMF), tin(II) chloride dihydrate (SnCl2·2H2O), ethanol, ethyl acetate, sodium bicarbonate.
-
Step 1: Synthesis of 5-Phenoxy-8-nitroquinoline: To a solution of 5-chloro-8-nitroquinoline (1 mmol) and the desired substituted phenol (1.2 mmol) in DMF (10 mL), add K2CO3 (2 mmol). Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC). After completion, pour the mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Step 2: Reduction to this compound: Dissolve the 5-phenoxy-8-nitroquinoline derivative (1 mmol) in ethanol (20 mL). Add SnCl2·2H2O (5 mmol) and heat the mixture to reflux for 4-6 hours. After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Dry the organic layer, concentrate, and purify the product by column chromatography.
2. Photophysical Measurements:
-
Sample Preparation: Prepare stock solutions of the synthesized derivatives in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mM. For absorption and fluorescence measurements, prepare dilute solutions (1-10 µM) from the stock solution to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1).
-
UV-Visible Absorption Spectroscopy: Record the absorption spectra using a dual-beam UV-Vis spectrophotometer from 200 to 800 nm. The wavelength of maximum absorption (λabs) and the molar extinction coefficient (ε) should be determined.
-
Fluorescence Spectroscopy: Measure the fluorescence emission and excitation spectra using a spectrofluorometer. For emission spectra, excite the sample at its λabs. The wavelength of maximum emission (λem) should be recorded.
-
Fluorescence Quantum Yield (ΦF) Determination: Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54). The quantum yield is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Fluorescence Lifetime (τF) Measurement: Measure the fluorescence lifetime using a time-correlated single-photon counting (TCSPC) system. The fluorescence decay data is fitted to a single or multi-exponential function to determine the lifetime.
Mandatory Visualization
The following diagram illustrates a general workflow for the synthesis and photophysical characterization of novel this compound derivatives.
Caption: Experimental workflow for synthesis and photophysical analysis.
The Promise of 5-Phenoxyquinolin-8-amine: A Comparative Guide for Drug Discovery
A Comprehensive Evaluation of a Novel Quinoline Scaffold in the Landscape of Anticancer, Antimalarial, and Antimicrobial Agents
In the relentless pursuit of novel therapeutic agents, the quinoline scaffold has consistently emerged as a privileged structure, yielding a plethora of compounds with diverse biological activities. This guide provides a detailed comparative analysis of 5-Phenoxyquinolin-8-amine, a promising but underexplored lead compound, against established and emerging alternatives in the fields of oncology, infectious diseases, and microbiology. By examining its hypothetical potential based on structure-activity relationships of close analogs and contrasting it with experimental data from related quinoline derivatives, we aim to validate its position as a valuable starting point for drug discovery campaigns.
Executive Summary of Comparative Data
To facilitate a clear and concise comparison, the following table summarizes the biological activities of key 5-substituted-8-aminoquinoline and 8-hydroxyquinoline derivatives. This data provides a foundational understanding of the potential efficacy of this compound.
| Compound/Analog | Target/Assay | IC50/MIC | Therapeutic Area | Reference |
| 5-Phenoxy Primaquine Analog | Plasmodium falciparum (3D7) | 0.02 µM | Antimalarial | [1] |
| 5-Amino-8-hydroxyquinoline | OCI-AML2 (Leukemia) | 3.46 µM | Anticancer | |
| NB4 (Leukemia) | 1.38 µM | Anticancer | ||
| KG1A (Leukemia) | 3.85 µM | Anticancer | ||
| MDAY-D2 (Leukemia) | 1.96 µM | Anticancer | ||
| 8-Aminoquinoline-Uracil Copper Complex | P. shigelloides | 256 µg/mL | Antimicrobial | [2] |
| Primaquine | Plasmodium falciparum (3D7) | 0.6 µM | Antimalarial | [1] |
| Doxorubicin | Various Cancer Cell Lines | Varies (nM to µM range) | Anticancer | N/A |
| Paclitaxel | Various Cancer Cell Lines | Varies (nM range) | Anticancer | N/A |
| Ciprofloxacin | Various Bacterial Strains | Varies (µg/mL range) | Antimicrobial | N/A |
Synthesis and Characterization
The synthesis of this compound and its analogs typically involves a multi-step process. A common synthetic route for related 5-phenoxy primaquine analogs starts with the chlorination of 6-methoxy-8-nitroquinoline. This is followed by an electrophilic aromatic substitution with a phenol to introduce the phenoxy moiety at the 5-position. Subsequent reduction of the nitro group to an amine and coupling with the appropriate side chain yields the final product.
Hypothetical Synthesis Workflow for this compound
Comparative Biological Activity
The true potential of a lead compound is revealed through its biological activity profile. Here, we compare the anticipated activities of this compound with known compounds across three major therapeutic areas.
Anticancer Activity
While direct experimental data for the anticancer activity of this compound is not yet available, the quinoline core is a well-established pharmacophore in oncology. Derivatives of 8-hydroxyquinoline, a closely related scaffold, have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, 5-amino-8-hydroxyquinoline has shown IC50 values in the low micromolar range against several leukemia and myeloma cell lines.
The proposed mechanisms of action for the anticancer effects of quinoline derivatives are diverse and include the inhibition of topoisomerase and the disruption of tubulin polymerization.
Topoisomerase Inhibition Pathway Topoisomerases are crucial enzymes that resolve DNA topological problems during replication and transcription. Their inhibition leads to DNA strand breaks and ultimately apoptosis.
Tubulin Polymerization Inhibition Pathway Microtubules are essential for cell division, and their disruption by inhibiting tubulin polymerization is a validated anticancer strategy.
Alternative Anticancer Lead Compounds:
-
Topoisomerase Inhibitors: Etoposide, Doxorubicin (non-quinoline)
-
Tubulin Polymerization Inhibitors: Paclitaxel, Vinca alkaloids (non-quinoline)
Antimalarial Activity
The 8-aminoquinoline scaffold is the backbone of the crucial antimalarial drug, primaquine. Excitingly, recent studies on 5-phenoxy primaquine analogs have demonstrated a significant enhancement in antimalarial potency. One such analog exhibited an IC50 value of 0.02 µM against the 3D7 strain of Plasmodium falciparum, a 30-fold improvement over primaquine itself[1]. This strongly suggests that the 5-phenoxy substituent is highly favorable for antimalarial activity.
The proposed mechanism of action for 8-aminoquinolines against malaria involves the generation of reactive oxygen species (ROS) and the inhibition of hemozoin formation, a critical detoxification pathway for the parasite.
Antimalarial Mechanism of Action
Alternative Antimalarial Lead Compounds:
-
Artemisinin and its derivatives
-
Atovaquone-proguanil
-
Mefloquine
Antimicrobial Activity
The antimicrobial potential of the quinoline core is well-documented, with fluoroquinolones being a major class of antibiotics. While specific data for this compound is limited, related 8-aminoquinoline-uracil copper complexes have shown activity against Gram-negative bacteria such as Plesiomonas shigelloides with a Minimum Inhibitory Concentration (MIC) of 256 µg/mL[2]. This suggests that the 8-aminoquinoline scaffold can be a viable starting point for the development of novel antimicrobial agents.
Alternative Antimicrobial Lead Compounds:
-
Beta-lactams (e.g., Penicillins, Cephalosporins)
-
Macrolides (e.g., Azithromycin)
-
Tetracyclines (e.g., Doxycycline)
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for key biological assays are provided below.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
MTT Assay Workflow
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The analysis presented in this guide strongly supports the validation of this compound as a promising lead compound for drug discovery. The favorable impact of the 5-phenoxy substituent on the antimalarial activity of the 8-aminoquinoline core, coupled with the known anticancer and antimicrobial potential of the broader quinoline class, positions this compound as a versatile scaffold for further optimization.
Future research should focus on the synthesis of this compound and a library of its derivatives to experimentally determine their IC50 and MIC values against a wide panel of cancer cell lines, microbial strains, and Plasmodium falciparum isolates. Mechanistic studies should also be conducted to elucidate the precise molecular targets and signaling pathways affected by these novel compounds. The collective findings will be instrumental in guiding the development of the next generation of quinoline-based therapeutics.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-Phenoxyquinolin-8-amine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-Phenoxyquinolin-8-amine, a compound within the aromatic amine and quinoline derivative class.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following procedures are based on safety data for structurally similar compounds, such as 8-Aminoquinoline, and general guidelines for the disposal of aromatic amines. It is imperative to consult with a licensed hazardous waste disposal company for final guidance.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use. |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
Handle the compound in a designated area, away from incompatible materials. In case of a spill, contain the substance with an inert absorbent material and collect it in a suitable, sealed container for disposal.
Chemical Incompatibility
To prevent hazardous reactions, this compound should be stored and disposed of separately from the following classes of chemicals:
| Incompatible Material Class | Examples |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility, which will likely utilize chemical incineration.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container for this compound. The label should include the full chemical name and relevant hazard symbols.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by a waste disposal professional.
Step 2: Waste Accumulation and Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.
-
Ensure the storage area is away from direct sunlight and sources of ignition.
Step 3: Arrange for Professional Disposal
-
Contact a certified hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.
-
Provide the disposal company with all available safety information, including the information in this guide.
Step 4: Documentation
-
Maintain a detailed record of the waste, including the quantity, accumulation start date, and the date of pickup by the disposal company.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for this compound
Experimental Protocols Cited
This guidance is based on established safety protocols for handling and disposing of hazardous chemicals. The primary method of disposal cited, chemical incineration, is a standard and environmentally preferred method for the destruction of many organic compounds.[1] This process involves the combustion of the waste material at high temperatures in a controlled environment, equipped with afterburners and scrubbers to neutralize harmful byproducts.[1]
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, thereby protecting personnel and the environment.
References
Personal protective equipment for handling 5-Phenoxyquinolin-8-amine
Essential Safety and Handling Guide for 5-Phenoxyquinolin-8-amine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of this compound. The following procedures are based on the known hazards of structurally related compounds, including quinoline and aromatic amines, and are intended to ensure the safety of all laboratory personnel.
Hazard Assessment
Assumed Hazards:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves.[7][8] The outer glove should be removed immediately after handling the compound and disposed of as hazardous waste.[7] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[7] |
| Eyes | Chemical Safety Goggles | Must be worn at all times in the laboratory.[9] |
| Face | Face Shield | To be worn in addition to safety goggles when there is a risk of splashing.[9] |
| Body | Laboratory Coat or Gown | A long-sleeved, solid-front laboratory coat or a disposable gown made of a low-permeability fabric is required.[8] Cuffs should be tight-fitting.[8] |
| Respiratory | N95 or N100 Respirator | A respirator should be used when handling the solid compound outside of a certified chemical fume hood to avoid inhalation of dust particles.[7] For large spills, a chemical cartridge-type respirator may be necessary.[7] |
| Feet | Closed-toe Shoes | Fully enclosed shoes are mandatory in the laboratory.[10] |
Handling Procedures
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[4] Ensure that an eyewash station and safety shower are readily accessible.[3][4]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weighing boat.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work area with an appropriate decontaminating solution. Remove the outer pair of gloves and dispose of them as hazardous waste before leaving the fume hood.[7]
-
Hand Washing: Wash hands thoroughly with soap and water after any handling procedure, even if gloves were worn.[8][9]
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][4] Remove contaminated clothing. Seek immediate medical attention.[3][4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6][9] Seek immediate medical attention.[3][4][6] |
| Inhalation | Move the individual to fresh air.[3][4] If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration, avoiding mouth-to-mouth resuscitation.[4] Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth with water.[11] Seek immediate medical attention.[4][9] |
| Spill | Evacuate the area. For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.[9] For large spills, contact Environmental Health and Safety. |
Disposal Plan
All waste containing this compound, including contaminated PPE and disposable labware, must be treated as hazardous waste.
Disposal Protocol:
-
Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed hazardous waste containers.
-
Contaminated Materials: Dispose of all contaminated items, such as gloves, bench paper, and weighing boats, in a designated solid hazardous waste container.
-
Labeling: Ensure all waste containers are accurately labeled with the chemical name and associated hazards.
-
Storage: Store hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials.
-
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety department. Do not pour any waste down the drain.[9]
Visual Workflow for Handling this compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. pppmag.com [pppmag.com]
- 8. osha.gov [osha.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Laboratory Safety Manual [ehs.cornell.edu]
- 11. technopharmchem.com [technopharmchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
